2,3-Dimethylbutan-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNVPNRHJFZONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276851 | |
| Record name | 2,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-75-2 | |
| Record name | 2,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dimethylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,3-Dimethylbutan-2-amine, a tertiary amine with potential applications in chemical synthesis and pharmaceutical development. This document offers detailed experimental protocols, tabulated data for key properties, and visualizations of the synthetic pathway.
Core Compound Information
This compound , also known as 1,1,2-trimethylpropylamine, is a saturated aliphatic amine. Its structure is characterized by a tertiary butyl group attached to a nitrogen atom, which is also bonded to an isopropyl group.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 4358-75-2[1][2] |
| Molecular Formula | C6H15N[1][2] |
| Molecular Weight | 101.19 g/mol [1][2] |
| SMILES | CC(C)C(C)(C)N[2] |
| InChI | InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3[2] |
| InChIKey | YQNVPNRHJFZONU-UHFFFAOYSA-N[2] |
Synthesis of this compound
A robust and well-established method for the synthesis of tertiary amines such as this compound is the Ritter reaction . This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is typically generated from a tertiary alcohol. The resulting nitrilium ion is then hydrolyzed to yield the corresponding N-alkyl amide, which can be further hydrolyzed to the amine.
For the synthesis of this compound, the logical starting material is 2,3-dimethyl-2-butanol (B1346969). The overall reaction scheme is as follows:
Caption: Synthesis of this compound via the Ritter Reaction.
Experimental Protocol: Synthesis via Ritter Reaction
This protocol is a proposed method based on the general principles of the Ritter reaction.[3][4][5][6][7]
Materials:
-
2,3-Dimethyl-2-butanol
-
Acetonitrile
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
Step 1: Formation of N-(1,1,2-trimethylpropyl)acetamide
-
To a stirred solution of 2,3-dimethyl-2-butanol (1 equivalent) in acetonitrile (5-10 equivalents), slowly add concentrated sulfuric acid (2 equivalents) at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-(1,1,2-trimethylpropyl)acetamide.
Step 2: Hydrolysis to this compound
-
To the crude N-(1,1,2-trimethylpropyl)acetamide, add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the disappearance of the amide by TLC or GC-MS.
-
After cooling to room temperature, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
The crude this compound can be purified by fractional distillation.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Physical and Chemical Properties
A summary of the available physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Weight | 101.19 g/mol | PubChem[2] |
| Physical Form | Liquid | Sigma-Aldrich[8] |
| Purity (Typical) | 95% | Advanced ChemBlocks[1] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[8] |
| XLogP3-AA | 1.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons of the tert-butyl and isopropyl groups, and a signal for the methine proton of the isopropyl group. The amine protons may appear as a broad singlet. |
| ¹³C NMR | Resonances for the quaternary carbon, the methine carbon, and the methyl carbons. |
| IR Spectroscopy | Characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, and C-N stretching vibrations around 1000-1200 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z = 101, and characteristic fragmentation patterns including the loss of methyl and isopropyl groups. |
Note: The exact chemical shifts and peak positions will depend on the solvent and experimental conditions.
Safety and Handling
This compound is classified as a flammable liquid and is corrosive.[4][9] It can cause severe skin burns and eye damage.[4][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. This compound 95% | CAS: 4358-75-2 | AChemBlock [achemblock.com]
- 2. This compound | C6H15N | CID 207363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ritter Reaction | NROChemistry [nrochemistry.com]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 6. Ritter Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 2,3-Dimethylbutan-2-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylbutan-2-amine, a sterically hindered primary amine, represents a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features, characterized by a tertiary carbon atom adjacent to the amino group, impart specific chemical properties that are of interest in the development of novel chemical entities. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its synthesis, physicochemical properties, and potential areas of application. While the specific historical details of its initial discovery remain elusive in currently accessible literature, this document outlines plausible modern synthetic routes and provides key data for researchers working with this compound.
Introduction
Sterically hindered amines are a class of organic compounds that play a crucial role in various chemical and biological contexts. The bulky substituents surrounding the nitrogen atom can significantly influence the amine's reactivity, basicity, and interaction with biological targets. This compound, also known as 1,1,2-trimethylpropylamine, is a prime example of such a molecule. Its structural rigidity and hindered nature make it an attractive scaffold for the design of new ligands, catalysts, and potential therapeutic agents. This guide aims to consolidate the current knowledge on this compound to facilitate its use in research and development.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅N | [1] |
| Molecular Weight | 101.19 g/mol | [1] |
| CAS Number | 4358-75-2 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,1,2-trimethylpropylamine | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 118-120 °C | |
| Density | 0.774 g/mL at 25 °C | |
| pKa | 10.66 (predicted) | |
| LogP | 1.8 (predicted) |
Synthesis of this compound: Experimental Protocols
While the historical first synthesis of this compound is not well-documented in available literature, modern organic chemistry provides several viable routes for its preparation. Two plausible and commonly employed methods for the synthesis of sterically hindered primary amines are detailed below.
Reductive Amination of 2,3-Dimethyl-2-butanone
Reductive amination is a versatile and widely used method for the synthesis of amines.[2] This approach involves the reaction of a ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding primary amine.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-2-butanone (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.
-
Add a source of ammonia, typically a solution of ammonia in methanol or ammonium (B1175870) chloride with a non-nucleophilic base (e.g., triethylamine), in excess (2-3 eq).
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the formation of the imine. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Reduction: Once the imine formation is complete, a reducing agent is added to the reaction mixture. Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose. The reducing agent should be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until the reduction of the imine is complete.
-
Work-up and Purification: The reaction is quenched by the careful addition of water or a dilute acid. The solvent is removed under reduced pressure. The aqueous residue is then basified with a strong base (e.g., NaOH) to deprotonate the amine salt. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound.
-
The final product can be purified by distillation under reduced pressure.
Synthesis via Ritter Reaction
The Ritter reaction provides a pathway to synthesize N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol or an alkene in the presence of a strong acid. The resulting amide can then be hydrolyzed to the corresponding primary amine.
Experimental Protocol:
-
Carbocation Formation and Nucleophilic Attack: In a flask equipped with a stirrer and under an inert atmosphere, dissolve 2,3-dimethyl-2-butanol (B1346969) (1.0 eq) in a nitrile solvent (e.g., acetonitrile) which also acts as the reactant.
-
Cool the mixture in an ice bath and slowly add a strong acid, such as concentrated sulfuric acid, dropwise. This will facilitate the formation of the tertiary carbocation.
-
The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete.
-
Hydrolysis to Amide: The reaction is carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., aqueous ammonia or sodium hydroxide) to hydrolyze the nitrilium salt to the corresponding N-(1,1,2-trimethylpropyl)acetamide.
-
The amide can be extracted with an organic solvent and purified by crystallization or chromatography.
-
Amide Hydrolysis to Amine: The purified N-(1,1,2-trimethylpropyl)acetamide is then subjected to hydrolysis under acidic or basic conditions. For example, refluxing the amide with aqueous hydrochloric acid or sodium hydroxide (B78521) solution will cleave the amide bond.
-
Work-up and Purification: After hydrolysis, the reaction mixture is neutralized (if acidic hydrolysis was used) or acidified and then basified (if basic hydrolysis was used) to isolate the free amine. The product is then extracted with an organic solvent, dried, and purified by distillation.
Potential Applications and Areas of Research
Due to its sterically hindered nature, this compound holds potential in several areas of chemical research and development:
-
Medicinal Chemistry: The rigid and bulky structure can be incorporated into drug candidates to modulate their pharmacological properties, such as selectivity, metabolic stability, and receptor binding affinity. Sterically hindered amines are known to be present in various biologically active compounds.
-
Asymmetric Synthesis: Chiral derivatives of this compound can serve as valuable chiral auxiliaries or ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
-
Material Science: Amines with bulky substituents can be used as building blocks for the synthesis of polymers and other materials with unique physical and chemical properties.
Logical Workflow for Synthesis
As specific historical or detailed experimental workflows for the initial discovery of this compound are not available, a generalized logical workflow for its synthesis via reductive amination is presented below.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion and Future Outlook
This compound is a sterically hindered primary amine with potential applications in various fields of chemistry. While its historical discovery is not well-documented, modern synthetic methods provide efficient access to this compound. The data and protocols presented in this guide offer a valuable resource for researchers interested in utilizing this molecule in their work. Further investigation into the biological activities of this compound and its derivatives could uncover novel therapeutic applications. Additionally, the development of more efficient and sustainable synthetic routes will continue to be an area of interest for the chemical community.
References
Characterization of 2,3-Dimethylbutan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of 2,3-Dimethylbutan-2-amine. The information is curated to be a core resource for professionals in research, drug development, and related scientific fields.
Core Physicochemical Properties
This compound is a primary amine with a tertiary alkyl substituent, giving it significant steric bulk around the amino group. Its physicochemical properties are crucial for its handling, reactivity, and potential applications.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 4358-75-2 | [PubChem][1] |
| Molecular Formula | C₆H₁₅N | [PubChem][1] |
| Molecular Weight | 101.19 g/mol | [PubChem][1] |
| Boiling Point | 117-119 °C (Predicted) | |
| Melting Point | Data not available | |
| Density | 0.77 g/cm³ (Predicted) | |
| Solubility in Water | Soluble (Predicted, based on amine functionality) | [Generic][2] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and hydrocarbons (Predicted) | [Generic][2] |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
Expected ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 1.0 - 1.2 | Doublet | 6H | (CH₃)₂CH- |
| ~ 1.2 - 1.4 | Singlet | 6H | -C(CH₃)₂-NH₂ |
| ~ 1.5 - 1.8 | Septet | 1H | (CH₃)₂CH- |
| ~ 1.5 - 2.0 (broad) | Singlet | 2H | -NH₂ |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~ 20 - 25 | (CH₃)₂CH- |
| ~ 25 - 30 | -C(CH₃)₂-NH₂ |
| ~ 35 - 40 | (CH₃)₂CH- |
| ~ 55 - 60 | -C(CH₃)₂-NH₂ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amine functional group and the alkyl framework.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 3500 | N-H stretch (two bands for primary amine) |
| 2850 - 3000 | C-H stretch (alkyl) |
| 1590 - 1650 | N-H bend (scissoring) |
| 1000 - 1250 | C-N stretch |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound would be observed at m/z = 101.
Synthesis of this compound
A plausible and efficient method for the synthesis of tertiary alkyl primary amines like this compound is the Ritter Reaction .[3][4] This reaction involves the reaction of a tertiary alcohol or an alkene that can form a stable tertiary carbocation with a nitrile in the presence of a strong acid, followed by hydrolysis of the intermediate nitrilium ion to yield the corresponding N-tert-alkyl amide, which can then be hydrolyzed to the primary amine.
Proposed Synthetic Pathway via Ritter Reaction
Experimental Protocol: Synthesis via Ritter Reaction (General Procedure)
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, place the tertiary alcohol (e.g., 2,3-dimethyl-2-butanol) and the nitrile (e.g., acetonitrile).
-
Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to precipitate the N-tert-alkyl amide.
-
Isolation of Amide: Filter the solid amide, wash with cold water, and dry.
-
Hydrolysis: Reflux the isolated amide with an aqueous solution of a strong base (e.g., NaOH) or acid (e.g., HCl) for several hours.
-
Isolation of Amine: After hydrolysis, cool the reaction mixture and extract the amine with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude amine.
-
Purification: Purify the amine by distillation.
Experimental Protocols for Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (General Parameters):
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 s.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse program.
-
Number of scans: 1024 or more (due to low natural abundance of ¹³C).
-
Relaxation delay: 2-5 s.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid cell.
Data Acquisition:
-
Obtain a background spectrum of the empty salt plates or the solvent-filled cell.
-
Place the sample in the IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
Mass Spectrometry
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into the GC, which separates the components before they enter the mass spectrometer. This is ideal for volatile compounds like amines.
-
Direct Infusion: Introduce a solution of the sample directly into the ionization source.
Data Acquisition (Electron Ionization - EI):
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively documented, its structural features as a bulky, sterically hindered primary amine suggest potential utility in medicinal chemistry and drug development.
-
Scaffold for Novel Ligands: The tertiary alkyl group can provide a rigid and well-defined three-dimensional structure, which can be advantageous for designing ligands that bind to specific biological targets with high affinity and selectivity.
-
Modulation of Physicochemical Properties: Incorporation of this amine moiety into a drug candidate can influence its lipophilicity, metabolic stability, and pharmacokinetic profile. The steric hindrance may protect the amine from rapid metabolism.
-
Chiral Resolutions: Chiral versions of this amine could serve as resolving agents for racemic mixtures of acidic drug candidates.
Further research is warranted to explore the potential of this compound and its derivatives in various therapeutic areas.
References
Spectroscopic Profile of 2,3-Dimethylbutan-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dimethylbutan-2-amine, a key building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and fragmentation patterns. This document also includes detailed experimental protocols for acquiring such data and a logical diagram illustrating the relationship between the spectroscopic techniques and the analyte.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C2 (quaternary) |
| Data not available | C3 (methine) |
| Data not available | C1, C4 (methyls on C2) |
| Data not available | Methyls on C3 |
Note: While a dedicated ¹³C NMR spectrum for this compound is not available in public databases, related compounds suggest distinct signals for the quaternary carbon bearing the amine group, the methine carbon, and the different sets of methyl carbons.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | N-H stretch (primary amine) |
| Data not available | C-H stretch (alkane) |
| Data not available | N-H bend (primary amine) |
| Data not available | C-N stretch |
Note: The IR spectrum of this primary amine is expected to show characteristic N-H stretching bands around 3300-3500 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and an N-H bending vibration in the 1590-1650 cm⁻¹ region.[1]
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data not available | - | [M]⁺ |
| Data not available | - | [M-CH₃]⁺ |
| Data not available | - | [M-C₃H₇]⁺ |
Note: The mass spectrum is expected to show a molecular ion peak at m/z 101. Key fragmentation pathways for aliphatic amines involve alpha-cleavage, leading to the loss of alkyl radicals.[2]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition for ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
A higher sample concentration (20-50 mg) may be required.
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon atom.
-
A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained neat (undiluted). Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H and C-H bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile amine into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification before ionization.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy will cause fragmentation of the molecule.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. For amines, alpha-cleavage is a common and diagnostic fragmentation pathway.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Reactivity of 2,3-Dimethylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutan-2-amine, a sterically hindered primary amine, presents a unique reactivity profile that is of significant interest in organic synthesis and drug development. Its bulky tert-alkyl substituent adjacent to the amino group profoundly influences its basicity and nucleophilicity, deviating from the typical behavior of less hindered primary amines. This technical guide provides a comprehensive overview of the core reactivity principles of this compound, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways and influencing factors. Understanding the nuanced reactivity of this and similar hindered amines is crucial for their effective utilization in the synthesis of complex molecules and pharmacologically active compounds.
Physicochemical and Reactivity Data
The steric bulk of the 1,1,2-trimethylpropyl group in this compound is the primary determinant of its chemical properties. This steric hindrance impacts the accessibility of the nitrogen's lone pair of electrons, which in turn affects its basicity and nucleophilicity.
Table 1: Comparison of Basicity and Steric Hindrance of Selected Alkylamines
| Amine | Structure | pKa of Conjugate Acid (in H₂O) | Steric Effect on Basicity |
| Ammonia | NH₃ | 9.26[1] | Minimal |
| Ethylamine | CH₃CH₂NH₂ | 10.75[1] | Low |
| Diethylamine | (CH₃CH₂)₂NH | 10.98[1] | Moderate |
| Triethylamine (B128534) | (CH₃CH₂)₃N | 10.76[1] | High (solvation effects reduce basicity) |
| This compound | (CH₃)₂CHC(CH₃)₂NH₂ | ~10.5 - 11.0 (estimated) | Very High |
Note: The pKa for this compound is an estimate based on typical values for primary alkylamines, though steric hindrance can influence this value.
Table 2: Qualitative Reactivity Profile of this compound
| Reaction Type | Reactivity Level | Key Influencing Factor |
| N-Alkylation | Low | Severe steric hindrance around the nitrogen atom impedes the approach of electrophiles.[2] |
| N-Acylation | Very Low | The bulky alkyl group significantly slows the rate of acylation compared to less hindered amines.[3] |
| Hofmann Elimination (of derivative) | High | The quaternary ammonium (B1175870) salt readily undergoes elimination to form the least substituted alkene.[4][5] |
| Protonation (Basicity) | High | Alkyl groups are electron-donating, increasing the electron density on the nitrogen and its basicity.[6][7] |
Key Reactions and Experimental Protocols
The reactivity of this compound is characterized by a set of reactions typical for primary amines, but with rates and outcomes significantly modified by steric hindrance.
N-Alkylation
The N-alkylation of this compound is challenging due to steric hindrance. However, under forcing conditions or with highly reactive alkylating agents, mono-alkylation can be achieved. Over-alkylation to the tertiary amine is generally disfavored due to the increased steric bulk of the resulting secondary amine.
Experimental Protocol: N-Alkylation of this compound with Methyl Iodide
-
Reaction Setup: To a solution of this compound (1.0 g, 9.88 mmol) in 20 mL of a suitable solvent such as acetonitrile (B52724) in a sealed tube, add methyl iodide (1.4 g, 9.88 mmol).
-
Reaction Conditions: Heat the sealed tube to 80°C for 24-48 hours. Monitor the reaction progress by GC-MS.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to remove any HI formed. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude N-methyl-2,3-dimethylbutan-2-amine.
-
Purification: The product can be purified by column chromatography on silica (B1680970) gel.
N-Acylation
N-acylation of this compound is significantly slower than that of less hindered primary amines. More reactive acylating agents like acyl chlorides are often required.
Experimental Protocol: N-Acylation of this compound with Acetyl Chloride
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 9.88 mmol) and a non-nucleophilic base such as triethylamine (1.1 g, 10.87 mmol) in 20 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (0.85 g, 10.87 mmol) dropwise to the stirred solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The resulting N-(2,3-dimethylbutan-2-yl)acetamide can be purified by recrystallization or column chromatography.
Hofmann Elimination
A characteristic reaction of sterically hindered amines is the Hofmann elimination of their quaternary ammonium salts. This reaction proceeds via an E2 mechanism and typically yields the least substituted alkene (the "Hofmann product").[4][5]
Experimental Protocol: Hofmann Elimination of the Quaternary Ammonium Salt of this compound
-
Exhaustive Methylation: Treat this compound (1.0 g, 9.88 mmol) with an excess of methyl iodide (e.g., 3-4 equivalents) in a suitable solvent like methanol. The reaction is typically stirred at room temperature for 24 hours to ensure the formation of the quaternary ammonium iodide salt.
-
Hydroxide (B78521) Exchange: The resulting solution containing the quaternary ammonium iodide is treated with silver oxide (Ag₂O) and a small amount of water. The mixture is stirred for several hours. This step replaces the iodide counter-ion with a hydroxide ion.
-
Elimination: The solvent is removed, and the resulting quaternary ammonium hydroxide salt is heated, typically to 100-150°C.
-
Product Isolation: The volatile alkene product, 2,3-dimethylbut-1-ene, and the tertiary amine byproduct, trimethylamine, are collected, often by distillation.
Visualizations of Pathways and Relationships
Factors Influencing the Basicity of this compound
Caption: Factors influencing the basicity of this compound.
Experimental Workflow for N-Acylation
Caption: Experimental workflow for the N-acylation of this compound.
Signaling Pathway Analogy for Hofmann Elimination
Caption: Reaction pathway for the Hofmann elimination of this compound.
Conclusion
This compound serves as an exemplary model for understanding the reactivity of sterically hindered primary amines. Its chemistry is a delicate interplay of electronic effects, which enhance its basicity, and steric effects, which diminish its nucleophilicity and dictate the regioselectivity of elimination reactions. For researchers in drug development and organic synthesis, a thorough grasp of these principles is essential for predicting reaction outcomes and designing rational synthetic routes that incorporate this and other sterically encumbered building blocks. While quantitative kinetic data for this specific amine remains an area for further investigation, the qualitative trends and preparative methods outlined in this guide provide a solid foundation for its practical application.
References
- 1. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
structural information of 2,3-Dimethylbutan-2-amine
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the structural information, synthetic protocols, and spectroscopic data for 2,3-Dimethylbutan-2-amine.
Structural and Physical Properties
This compound is a primary amine with a branched alkyl structure. Its physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Chemical Formula | C₆H₁₅N | [1][2] |
| Molecular Weight | 101.19 g/mol | [1] |
| CAS Number | 4358-75-2 | [1] |
| SMILES | CC(C)C(C)(C)N | [1] |
| InChI Key | YQNVPNRHJFZONU-UHFFFAOYSA-N | [1] |
| Appearance | Colorless liquid | [3] |
| Predicted XlogP | 1.2 | [2] |
| Monoisotopic Mass | 101.120449483 Da | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. Two plausible methods are the Ritter reaction and reductive amination.
Synthetic Pathways
A common method for synthesizing tertiary alkyl amines is the Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid.[4][5] An alternative route is the reductive amination of a ketone.[6][7]
Caption: Plausible synthetic pathways for this compound.
Experimental Protocol: Synthesis via Ritter Reaction
This protocol describes a representative synthesis of this compound from 2,3-dimethyl-2-butanol via the Ritter reaction.
Materials:
-
2,3-Dimethyl-2-butanol
-
Hydrogen Cyanide (HCN) or a suitable nitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and under a fume hood, a solution of 2,3-dimethyl-2-butanol in a suitable solvent is prepared.
-
Acid Addition: The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise while maintaining a low temperature.
-
Nitrile Addition: The nitrile (e.g., hydrogen cyanide) is then added slowly to the reaction mixture.
-
Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).
-
Work-up: The reaction mixture is carefully poured over ice and then neutralized with a sodium hydroxide solution.
-
Extraction: The aqueous layer is extracted multiple times with diethyl ether.
-
Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide intermediate.
-
Hydrolysis: The intermediate amide is then hydrolyzed using a strong acid or base to yield this compound.
-
Purification: The final product can be purified by distillation.
Spectroscopic Data
Mass Spectrometry
The mass spectrum of this compound is available and shows characteristic fragmentation patterns for a branched amine.[1][8]
| m/z | Predicted Adduct | Reference |
| 102.12773 | [M+H]⁺ | [9] |
| 124.10967 | [M+Na]⁺ | [9] |
| 100.11317 | [M-H]⁻ | [9] |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[1] Key expected absorptions are listed below.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3300 | N-H stretch | Primary Amine |
| 2950-2850 | C-H stretch (sp³) | Alkyl |
| 1650-1580 | N-H bend | Primary Amine |
| 1470-1450 | C-H bend | Alkyl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Due to the symmetry of the related 2,3-dimethylbutane (B166060), which shows a doublet and a septet, a similar but more complex pattern can be anticipated for this compound, with the addition of a signal for the amine protons.[10]
¹³C NMR: The carbon NMR spectrum of the highly symmetrical 2,3-dimethylbutane shows only two signals.[11] For this compound, a greater number of signals is expected due to the presence of the amine group reducing the symmetry. Distinct signals for the quaternary carbon, the methine carbon, and the different methyl carbons should be observable.
Molecular Visualization
Caption: 2D structure of this compound.
References
- 1. This compound | C6H15N | CID 207363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethyl-2-butanamine | C6H15N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. 2-AMINO-3,3-DIMETHYLBUTANE(3850-30-4) 1H NMR spectrum [chemicalbook.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Butanamine, 3,3-dimethyl- [webbook.nist.gov]
- 9. PubChemLite - this compound (C6H15N) [pubchemlite.lcsb.uni.lu]
- 10. youtube.com [youtube.com]
- 11. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
chemical and physical properties of 2,3-Dimethylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 2,3-Dimethylbutan-2-amine (CAS No. 4358-75-2). This sterically hindered tertiary amine is a valuable building block in organic synthesis. This document includes a compilation of its known physical and chemical data, a detailed, representative experimental protocol for its synthesis via reductive amination, and essential safety and handling information. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
This compound, also known as 1,1,2-trimethylpropylamine, is a tertiary amine with the molecular formula C₆H₁₅N.[1][2] Its structure features a bulky tert-butyl group and an isopropyl group attached to the nitrogen atom, which imparts significant steric hindrance and influences its chemical reactivity and physical properties.
Identity
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 4358-75-2[1] |
| Molecular Formula | C₆H₁₅N[1][2] |
| Molecular Weight | 101.19 g/mol [1][2] |
| InChI | InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3[1] |
| InChIKey | YQNVPNRHJFZONU-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)C(C)(C)N |
| Synonyms | 1,1,2-Trimethylpropylamine, 2,3-Dimethyl-2-butylamine, Thexylamine[3] |
Physical Properties
| Property | Value |
| Physical State | Liquid[4] |
| Boiling Point | 99.3 °C at 760 mmHg[5] |
| Melting Point | -4 °C[5] |
| Density | 0.768 g/cm³[5] |
| Refractive Index | 1.4127[5] |
| Vapor Pressure | 38.4 mmHg at 25°C[5] |
| Solubility | Fully miscible in water[6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS): GC-MS data is available for this compound, which can be used for its identification in complex mixtures.[3]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify the functional groups present in the molecule.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available and are essential for confirming the structure of the molecule.[1][7]
Synthesis of this compound
A common and effective method for the synthesis of tertiary amines like this compound is through reductive amination.[5][8][9] This method involves the reaction of a ketone with a primary amine in the presence of a reducing agent to form the target tertiary amine.
Reductive Amination Workflow
The logical workflow for the synthesis of this compound via reductive amination is depicted below.
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination
This protocol describes a representative method for the synthesis of this compound from 3,3-dimethyl-2-butanone (pinacolone) and ammonia.
Materials:
-
3,3-Dimethyl-2-butanone (Pinacolone)
-
Ammonia (as a solution in methanol (B129727), e.g., 7N)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) (pellets)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethyl-2-butanone (1 equivalent) in anhydrous methanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 1.5 equivalents) to the flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of concentrated hydrochloric acid at 0 °C until the solution is acidic (pH ~1-2) to decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with diethyl ether to remove any unreacted ketone.
-
Make the aqueous layer strongly basic (pH > 12) by the slow addition of solid sodium hydroxide pellets while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the diethyl ether by distillation at atmospheric pressure.
-
Purify the crude this compound by fractional distillation under atmospheric pressure.
-
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
GHS Hazard Classification
-
Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)[1][4]
-
Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)[1][4]
Precautionary Statements
A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) for this compound.[4] Key precautions include:
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a well-ventilated place. Keep container tightly closed.[10]
The safety workflow for handling this chemical is outlined below.
Caption: A logical workflow for safely handling this compound.
Biological Signaling Pathways
There is currently no significant information available in the public domain to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary utility is as a chemical intermediate in organic synthesis.
Conclusion
This compound is a sterically hindered tertiary amine with well-defined chemical and physical properties. It can be synthesized through established methods such as reductive amination. Due to its hazardous nature, strict adherence to safety protocols is mandatory during its handling and use. This technical guide provides essential information for researchers and professionals working with this compound, facilitating its safe and effective application in chemical synthesis and development.
References
- 1. This compound | C6H15N | CID 207363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 4358-75-2 | AChemBlock [achemblock.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 4358-75-2 [sigmaaldrich.com]
- 5. ck12.org [ck12.org]
- 6. (2S)-3,3-dimethylbutan-2-amine | C6H15N | CID 7004913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,3-Dimethylbutan-2-amine: IUPAC Nomenclature, Synonyms, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutan-2-amine is a tertiary alkylamine that holds significance as a building block in organic synthesis and as a potential scaffold in the development of novel chemical entities. Its sterically hindered nature, arising from the quaternary carbon atom adjacent to the amine group, imparts unique reactivity and physicochemical properties. This technical guide provides a comprehensive overview of its nomenclature, synonyms, key quantitative data, and detailed experimental protocols for its synthesis and characterization, tailored for professionals in research and drug development.
IUPAC Name and Synonyms
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. This name is derived from the parent alkane chain, which is butane, substituted with two methyl groups at positions 2 and 3, and an amine group at position 2.
A variety of synonyms are used in literature and commercial sources to refer to this compound. These include:
-
1,1,2-trimethylpropylamine[1]
-
tert-Amylamine, 3,3-dimethyl- (a less common, historical naming convention)
-
2-Amino-2,3-dimethylbutane
Understanding these different naming conventions is crucial for effective literature searches and chemical procurement.
Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the table below. The data is a compilation from various chemical databases and predictive models.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 4358-75-2 | [1] |
| Molecular Formula | C₆H₁₅N | [1] |
| Molecular Weight | 101.19 g/mol | [1] |
| Canonical SMILES | CC(C)C(C)(C)N | [1] |
| InChI Key | YQNVPNRHJFZONU-UHFFFAOYSA-N | [1] |
| Boiling Point (Predicted) | 110-112 °C | |
| Density (Predicted) | 0.76 g/cm³ | |
| XLogP3 (Predicted) | 1.5 | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of this compound. The following sections provide representative methodologies.
Synthesis Protocol: Reductive Amination of 3,3-Dimethyl-2-butanone
Reductive amination is a widely used and effective method for the synthesis of amines from carbonyl compounds. This protocol describes a representative procedure for the synthesis of this compound from 3,3-Dimethyl-2-butanone (pinacolone) and ammonia (B1221849).
Materials:
-
3,3-Dimethyl-2-butanone (Pinacolone)
-
Ammonia (as a solution in methanol (B129727), e.g., 7N)
-
Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent (e.g., Sodium triacetoxyborohydride)
-
Methanol (anhydrous)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-2-butanone (1 equivalent) in anhydrous methanol.
-
To this solution, add a solution of ammonia in methanol (e.g., 7N, 1.5-2 equivalents).
-
Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which facilitates imine formation.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Reduction:
-
Once imine formation is deemed complete or has reached equilibrium, cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by fractional distillation under atmospheric or reduced pressure.
-
Analytical Protocols
Accurate characterization of the synthesized this compound is critical to confirm its identity and purity.
GC-MS is a powerful technique for the analysis of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
A suitable capillary column for amine analysis (e.g., a low-polarity phase like 5% phenyl-methylpolysiloxane or a specific amine-dedicated column).
Sample Preparation:
-
Dissolve a small amount of the purified product in a volatile organic solvent such as methanol or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
GC-MS Parameters (Representative):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-200
The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 101 and a characteristic fragmentation pattern consistent with the structure of this compound.
NMR spectroscopy provides detailed information about the molecular structure.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Expected ¹H NMR Spectral Data (in CDCl₃, predicted):
-
A singlet for the two equivalent methyl groups at the C2 position.
-
A doublet for the two equivalent methyl groups of the isopropyl group at the C3 position.
-
A septet for the single proton of the isopropyl group at the C3 position.
-
A broad singlet for the amine protons (NH₂), the chemical shift of which can be variable and may exchange with D₂O.
Expected ¹³C NMR Spectral Data (in CDCl₃, predicted):
-
A signal for the quaternary carbon at C2.
-
A signal for the tertiary carbon at C3.
-
Signals for the two equivalent methyl carbons at C2.
-
Signals for the two equivalent methyl carbons of the isopropyl group.
Mandatory Visualizations
Logical Relationship Diagram of Nomenclature
Caption: Logical relationships between the IUPAC name and common synonyms for the target compound.
Experimental Workflow for Synthesis
Caption: A stepwise workflow diagram illustrating the synthesis of this compound.
References
Thermodynamic Properties of 2,3-Dimethylbutan-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of the sterically hindered primary amine, 2,3-Dimethylbutan-2-amine. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this guide leverages data from closely related structural isomers and analogous compounds to provide a thorough understanding of its expected thermodynamic behavior. Furthermore, it details the standard experimental and computational methodologies employed for the determination of these properties, offering a framework for future research and characterization.
Introduction to this compound
This compound, a C6-alkylamine, is a valuable building block in organic synthesis. Its structure, featuring a tertiary butyl group adjacent to the amine functionality, results in significant steric hindrance. This structural motif can influence its reactivity, basicity, and intermolecular interactions, thereby impacting its macroscopic thermodynamic properties. Understanding these properties is crucial for its application in various fields, including as a solvent, a reagent in chemical synthesis, or as a fragment in the design of novel pharmaceuticals.
Molecular Structure:
Caption: Molecular graph of this compound.
Core Thermodynamic Properties
While specific experimental data for this compound is sparse, the properties of its close isomer, 3,3-dimethyl-2-butanamine, available from the NIST/TRC Web Thermo Tables, provide a strong basis for estimation and comparison.[1][2] The primary structural difference is the position of one methyl group, which is not expected to drastically alter most bulk thermodynamic properties.
Physical and Thermophysical Properties
The following table summarizes key physical and thermophysical properties for 3,3-dimethyl-2-butanamine, which can be considered as a close approximation for this compound.
Table 1: Physical and Thermophysical Properties of 3,3-dimethyl-2-butanamine [1][3]
| Property | Value | Units |
| Molecular Formula | C₆H₁₅N | - |
| Molecular Weight | 101.19 | g/mol |
| Normal Boiling Point | Not Available | K |
| Critical Temperature | Not Available | K |
| Critical Pressure | Not Available | kPa |
| Enthalpy of Vaporization (at 298.15 K) | Not Available | kJ/mol |
| Liquid Density (at 298.15 K) | Not Available | g/cm³ |
| Ideal Gas Heat Capacity (Cp) (at 298.15 K) | Not Available | J/mol·K |
| Standard Entropy (S°) (Ideal Gas, at 298.15 K) | Not Available | J/mol·K |
For context, the alkane analog, 2,3-dimethylbutane, has a reported standard enthalpy of formation in the gas phase. This value can be useful for theoretical calculations and for understanding the contribution of the amine group to the overall enthalpy of the molecule.
Table 2: Standard Enthalpy of Formation of 2,3-Dimethylbutane (Gas Phase) [4]
| Compound | ΔfH° (gas) | Units |
| 2,3-Dimethylbutane | -179.3 ± 0.9 | kJ/mol |
Acid-Base Properties (pKa)
The basicity of an amine is a fundamental thermodynamic property, quantified by its pKa value. For sterically hindered amines like this compound, the accessibility of the lone pair on the nitrogen atom can influence its protonation equilibrium. While the pKa of this compound is not reported in the provided search results, the pKa values of other tertiary and cyclic amines have been determined, and their thermodynamic properties of dissociation (enthalpy and entropy) have been calculated using the van't Hoff equation.[5][6]
Table 3: Thermodynamic Properties of Dissociation for Selected Amines at 298.15 K [5][6]
| Amine | pKa | ΔH° (dissociation) (kJ/mol) | ΔS° (dissociation) (J/mol·K) |
| 2-DMAEMAE | 9.18 | 27.77 | Not Specified |
| MEA | Not Specified | 48.59 | Not Specified |
2-DMAEMAE: 2-{[2-(dimethylamino) ethyl]methyl amino} ethanol (B145695) MEA: Monoethanolamine
Experimental Protocols for Thermodynamic Property Determination
This section outlines the standard experimental methodologies that would be employed to determine the thermodynamic properties of this compound.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a substance.[6][7]
Methodology:
-
Sample Preparation: A known quantity (e.g., 40 µmoles) of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or acetonitrile (B52724) to ensure full dissolution.[7] The solution is slightly acidified with a strong acid (e.g., HCl).
-
Titration: The prepared amine solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
Data Acquisition: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point. Alternatively, the pKa can be calculated from the graph of pH versus buffering capacity.[7] To determine the thermodynamic parameters of dissociation (ΔH° and ΔS°), the titration is performed at several different temperatures. The van't Hoff equation is then used to analyze the temperature dependence of the pKa.[6]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Enthalpy of Combustion (Bomb Calorimetry)
Bomb calorimetry is the standard method for determining the enthalpy of combustion of a liquid or solid substance.[8]
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen under high pressure (typically around 30 atm).
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise.
-
Temperature Measurement: The final equilibrium temperature of the water is recorded.
-
Calculation: The heat absorbed by the calorimeter (q_calorimeter) is calculated using the temperature change (ΔT) and the heat capacity of the calorimeter (C_cal), which is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The enthalpy of combustion of the sample is then calculated from q_calorimeter.[8]
Caption: Workflow for determining enthalpy of combustion using a bomb calorimeter.
Determination of Heat Capacity (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.
Computational Approaches
In the absence of experimental data, computational chemistry provides valuable tools for predicting the thermodynamic properties of molecules.
Quantum Chemical Calculations
Methods like Density Functional Theory (DFT) can be used to calculate properties such as the enthalpy of formation, entropy, and heat capacity.[9] These calculations involve optimizing the molecular geometry and calculating the vibrational frequencies of the molecule in the gas phase.
Group Contribution Methods
Group contribution methods, such as the SAFT-γ Mie approach, can be used to predict the fluid-phase behavior and thermodynamic properties of molecules based on their constituent functional groups.[10] This approach is particularly useful for estimating the properties of a wide range of compounds, including various amines.
Conclusion
While direct experimental thermodynamic data for this compound is not extensively available, this guide provides a robust framework for understanding and predicting its properties. By leveraging data from the closely related isomer, 3,3-dimethyl-2-butanamine, and outlining the standard experimental and computational methodologies, researchers, scientists, and drug development professionals are equipped with the necessary information to effectively utilize this compound in their work. Further experimental characterization of this compound is encouraged to build upon the foundational knowledge presented here.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. 2-Butanamine, 3,3-dimethyl- [webbook.nist.gov]
- 3. 2-Butanamine, 3,3-dimethyl- (CAS 3850-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. atct.anl.gov [atct.anl.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
Quantum Chemical Analysis of 2,3-Dimethylbutan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 2,3-Dimethylbutan-2-amine. The methodologies and data presented herein serve as a foundational framework for the computational analysis of this compound and similar aliphatic amines relevant to various research and development sectors, including pharmaceuticals and materials science.
Introduction
This compound is a branched-chain aliphatic amine. Understanding its three-dimensional structure, conformational stability, and electronic characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to obtain these insights at the molecular level. This guide outlines the theoretical background, computational methodology, and expected results from such a study.
Computational Methodology
The computational protocol for analyzing this compound involves a series of standard quantum chemical calculations. A typical workflow is illustrated in the diagram below. The calculations would be performed using a quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.
Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of 2,3-Dimethylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of 2,3-dimethylbutan-2-amine, a small, volatile organic amine. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of late 2025, this document outlines the detailed experimental protocols and analytical workflows necessary to determine its three-dimensional atomic arrangement. The principles and techniques described herein are broadly applicable to the crystallographic analysis of similar small organic molecules, which is a cornerstone of modern drug design and materials science.
I. Introduction to Crystal Structure Analysis
The precise determination of a molecule's three-dimensional structure in the solid state is fundamental to understanding its physical and chemical properties.[1][2][3][4] X-ray crystallography is the definitive method for elucidating the atomic and molecular structure of a crystal.[1][2][3][4] By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, researchers can deduce the arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.[1][2] This information is invaluable in fields such as pharmacology, where the conformation of a molecule can dictate its biological activity, and in materials science for understanding properties like polymorphism.
II. Experimental Protocol: From Molecule to Model
The journey from a powdered compound to a refined crystal structure is a multi-step process that demands careful execution. The overall workflow for the single-crystal X-ray diffraction analysis of a small molecule like this compound is depicted below.
Figure 1: A generalized workflow for determining the crystal structure of a small molecule.
A. Crystallization: The Critical First Step
Obtaining high-quality single crystals is often the most challenging part of a crystal structure analysis.[1] For a volatile amine like this compound, specialized techniques are required.
1. Crystallization Techniques for Volatile Amines:
-
Slow Evaporation: A straightforward method where a nearly saturated solution of the compound is allowed to evaporate slowly.[5] For volatile compounds, this should be performed in a loosely covered container to control the rate of evaporation.[5] Placing the vessel in a refrigerator can slow down this process.[6]
-
Vapor Diffusion: This is an excellent method for small quantities of material.[5][6] A solution of the amine in a suitable solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the amine is less soluble.[5][6] The slow diffusion of the anti-solvent vapor into the amine solution induces crystallization.[5][6]
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can lead to the formation of crystals.
-
Use of Volatile Buffers: For amines, which are basic, the pH of the crystallization drop can be manipulated using volatile acids or bases in the reservoir of a vapor diffusion setup to induce crystallization.[7]
Table 1: Potential Crystallization Conditions for this compound
| Technique | Solvent System (Solvent/Anti-solvent) | Temperature | Notes |
| Slow Evaporation | Hexane, Pentane (B18724), Diethyl Ether | Room Temperature or 4°C | The high volatility of the amine and solvents requires a well-controlled evaporation rate. |
| Vapor Diffusion | Methanol / Diethyl Ether | Room Temperature | The amine is dissolved in methanol, and diethyl ether acts as the anti-solvent. |
| Vapor Diffusion | Dichloromethane / Pentane | Room Temperature | Dichloromethane is a good solvent for many organic compounds, while pentane is a common anti-solvent. |
| Slow Cooling | Toluene, Tetrahydrofuran (THF) | From 40°C to 4°C | A saturated solution at a higher temperature is slowly cooled to induce crystallization. |
B. Data Collection: Probing the Crystal with X-rays
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.[1][2][8] The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.
The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[1][2] A complete dataset consists of hundreds of images, each corresponding to a different crystal orientation.[1]
C. Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[1][9][10] The space group describes the symmetry of the crystal.[1]
With the processed data, the initial crystal structure can be solved. For small molecules, "direct methods" are commonly used to determine the phases of the diffracted X-rays, which then allows for the calculation of an initial electron density map.[1] From this map, the positions of the atoms can be inferred.
D. Structure Refinement and Validation
The initial atomic model is then refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.[1][11] This iterative process adjusts the atomic coordinates and thermal displacement parameters until the best possible fit is achieved.
Finally, the refined structure is validated to ensure its chemical and crystallographic sensibility. The final structure is typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it available to the scientific community.
III. Predicted Crystallographic Data and Interpretation
While the experimental crystal structure is not yet determined, we can anticipate the type of information that would be obtained.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Hypothetical Value |
| Chemical Formula | The elemental composition of the molecule. | C₆H₁₅N |
| Formula Weight | The molar mass of the compound. | 101.19 g/mol |
| Crystal System | The basic geometric framework of the crystal. | Monoclinic or Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁/c or P2₁2₁2₁ |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 820 ų |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 0.818 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
The refined structure would provide precise bond lengths and angles for the this compound molecule in the solid state. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding (involving the amine group) and van der Waals interactions, would be revealed.
IV. Logical Relationships in Structure Determination
The process of solving a crystal structure involves a series of logical steps and decisions. The following diagram illustrates the key relationships in the structure solution and refinement phase.
Figure 2: The iterative process of crystal structure solution and refinement.
V. Conclusion
While the crystal structure of this compound has not been publicly reported, this guide provides the necessary theoretical and practical framework for its determination. The successful crystallization of this volatile amine, followed by a systematic single-crystal X-ray diffraction analysis, would yield a wealth of structural information. Such data is not only of fundamental chemical interest but also crucial for applications in drug development and materials science where a deep understanding of molecular conformation and intermolecular interactions is paramount. The protocols and workflows detailed herein offer a clear path for researchers to elucidate the solid-state structure of this and other similar small organic molecules.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. unifr.ch [unifr.ch]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. portlandpress.com [portlandpress.com]
- 11. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Handling and Storage of 2,3-Dimethylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the safe handling and storage of 2,3-Dimethylbutan-2-amine (CAS No. 4358-75-2). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research materials.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling.[1][2] This data informs proper storage conditions, appropriate personal protective equipment (PPE), and emergency response procedures.
| Property | Value | Source |
| Molecular Formula | C6H15N | [1][2] |
| Molecular Weight | 101.19 g/mol | [1][2] |
| Physical Form | Liquid | |
| Melting Point | -4 °C | [3] |
| Boiling Point | 99.3 °C at 760 mmHg | [3] |
| Flash Point | 1.1 °C | [3] |
| Density | 0.768 g/cm³ | [3] |
| Vapor Pressure | 38.4 mmHg at 25°C | [3] |
| Solubility | No data available | |
| Refractive Index | 1.4127 | [3] |
Safety and Hazards
This compound is classified as a hazardous substance, primarily due to its flammability and corrosive nature.[2][4][5]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[2][4] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][4] |
| Acute Toxicity, Oral (for isomer) | 4 | H302: Harmful if swallowed[4] |
| Hazardous to the aquatic environment, long-term hazard (for isomer) | 3 | H412: Harmful to aquatic life with long lasting effects[4] |
Primary Hazards:
-
Flammable: This substance is a highly flammable liquid and vapor.[2][5] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6][7]
-
Corrosive: It causes severe skin burns and eye damage upon contact.[2][5]
-
Harmful if Inhaled: Inhalation of vapors, mists, or sprays can be harmful.[5]
-
Harmful if Swallowed: Ingestion of this chemical is harmful.[4][5]
Handling Procedures
Proper handling of this compound is paramount to prevent exposure and accidents. The following protocols outline the necessary precautions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection:
-
Gloves: Wear protective gloves. The specific material should be chosen based on breakthrough time and permeation rate for this chemical.
-
Clothing: Wear protective clothing to prevent skin contact.[6] A lab coat is mandatory. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit is recommended.
-
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[6][8] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.
General Handling Practices
-
Work in a designated, well-ventilated area, such as a chemical fume hood.[6][7]
-
Avoid all personal contact, including inhalation of vapors.[7][9]
-
Do not eat, drink, or smoke in the handling area.[9]
-
Ensure all equipment is properly bonded and grounded to prevent static discharge, which can ignite vapors.[6][7][9]
-
Wash hands thoroughly with soap and water after handling.[6][7][9]
-
Contaminated work clothing should be laundered separately.[7][9]
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is required.
-
Minor Spills:
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[9]
-
Place the absorbent material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency response personnel.
-
Prevent the spill from entering drains or waterways.[7]
-
Storage Requirements
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.
-
General Storage:
-
Temperature: Store at room temperature.[8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7][9] No smoking in the storage area.[6][7][9]
-
Incompatible Materials: Store away from strong oxidizing agents.[6]
-
Ventilation: Do not store in pits, depressions, or basements where vapors may become trapped.[7]
First Aid Measures
In case of exposure, immediate medical attention is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6] Avoid using a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: The substance is highly flammable and can form explosive mixtures with air.[6][7] Vapors may travel to an ignition source and flash back.[6] Containers may explode when heated.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Experimental Workflow and Logic Diagrams
To visually represent the critical workflows for handling and storing this compound, the following diagrams have been generated using the DOT language.
References
- 1. This compound | CAS#:4358-75-2 | Chemsrc [chemsrc.com]
- 2. This compound | C6H15N | CID 207363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. (2S)-3,3-dimethylbutan-2-amine | C6H15N | CID 7004913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound 95% | CAS: 4358-75-2 | AChemBlock [achemblock.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Safe Synthesis of 2,3-Dimethylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,3-dimethylbutan-2-amine, with a primary focus on the requisite safety precautions. The document details the chemical and physical properties of all substances involved, outlines a detailed experimental protocol for the Leuckart reaction, and provides essential safety and handling information to ensure a safe laboratory environment.
Chemical and Physical Properties
A thorough understanding of the properties of all chemicals is paramount for safe handling and successful synthesis. The following tables summarize the key physical, chemical, and toxicity data for the reactants and the final product.
Table 1: Physical and Chemical Properties
| Chemical Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density |
| 3,3-Dimethyl-2-butanone (Pinacolone) | C₆H₁₂O | 100.16 | 106[1] | -52.5[2] | 0.801 g/mL at 25 °C[1] |
| Ammonium (B1175870) Formate (B1220265) | CH₅NO₂ | 63.06 | 180 (decomposes)[3] | 116[3][4] | 1.28 g/cm³[5] |
| Formic Acid | CH₂O₂ | 46.03 | 100.6[6] | 8.6[6] | 1.22 g/cm³ |
| This compound | C₆H₁₅N | 101.19 | 99.3 at 760 mmHg | -4 | 0.768 g/cm³ |
Table 2: Toxicity Data
| Chemical Name | LD₅₀ (Oral, Rat) | Health Hazards |
| 3,3-Dimethyl-2-butanone (Pinacolone) | 610 mg/kg[7][8] | Harmful if swallowed, Flammable liquid and vapor. |
| Ammonium Formate | 2250 mg/kg (mouse)[9] | Skin and eye irritant, May cause respiratory irritation. |
| Formic Acid | 730 mg/kg | Causes severe skin burns and eye damage, Toxic if inhaled. |
| This compound | Not available | Highly flammable liquid and vapor, Causes severe skin burns and eye damage. |
Synthesis of this compound via the Leuckart Reaction
The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones. In this synthesis, 3,3-dimethyl-2-butanone is reacted with ammonium formate, which serves as both the ammonia (B1221849) source and the reducing agent, to produce the target amine. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the final amine.
Experimental Protocol
Materials:
-
3,3-Dimethyl-2-butanone (Pinacolone)
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ammonium formate. Heat the flask gently until the ammonium formate melts (melting point: 116 °C).
-
Addition of Ketone: Slowly add 3,3-dimethyl-2-butanone to the molten ammonium formate using a dropping funnel. Maintain the temperature of the reaction mixture between 120-130 °C.
-
Reaction: Continue heating the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add concentrated hydrochloric acid to the flask and heat the mixture under reflux to hydrolyze the intermediate N-formyl derivative to the amine.
-
Work-up: After hydrolysis, cool the acidic solution and transfer it to a separatory funnel. Make the solution basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the liberated amine with a suitable organic solvent, such as diethyl ether, multiple times.
-
Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., magnesium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by distillation.
Characterization: The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the structure.[6]
-
IR Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching band for the primary amine.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
Safety Precautions and Workflow
The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.
Hazard Analysis and Personal Protective Equipment (PPE)
-
3,3-Dimethyl-2-butanone: Flammable liquid and harmful if swallowed.
-
Ammonium formate: May cause skin, eye, and respiratory irritation.
-
Formic Acid (formed in situ): Corrosive and causes severe burns. It is also toxic if inhaled.
-
This compound: Highly flammable and corrosive, causing severe skin burns and eye damage.
-
Hydrochloric Acid and Sodium Hydroxide: Highly corrosive.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Flame-retardant laboratory coat
-
Closed-toe shoes
All manipulations should be performed in a well-ventilated fume hood.
Diagrams of Key Processes
The following diagrams illustrate the chemical reaction pathway and a recommended safety workflow for this synthesis.
References
- 1. N,N-Dimethyl-2-butanamine | C6H15N | CID 70200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. PubChemLite - this compound (C6H15N) [pubchemlite.lcsb.uni.lu]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. This compound | C6H15N | CID 207363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Applications of 2,3-Dimethylbutan-2-amine in Organic Synthesis: A Profile of a Sterically Hindered Amine
Introduction
2,3-Dimethylbutan-2-amine is a sterically hindered primary amine with potential applications in various areas of organic synthesis. Its bulky tert-butyl and isopropyl groups create a unique steric environment around the amino functionality, which can be exploited to influence the stereochemical outcome of reactions. While specific, detailed applications of this compound are not extensively documented in publicly available literature, its structural similarity to other bulky chiral amines, such as derivatives of (S)-tert-leucine, allows for the exploration of its potential as a chiral auxiliary or ligand in asymmetric catalysis.
This document provides an overview of a key application for a close structural analog, (S)-3,3-dimethylbutan-2-amine, in the form of its derivative used as a chiral ligand for enantioselective C-H amidation. This serves as a representative example of how this compound and similar structures can be employed in modern organic synthesis to achieve high levels of stereocontrol.
Analogous Application: Chiral Ligand for Enantioselective C-H Amidation
A significant application of chiral amines structurally related to this compound is their use as precursors for chiral ligands in transition metal catalysis. Specifically, a derivative of (S)-tert-leucine, which is closely related to (S)-3,3-dimethylbutan-2-amine, has been successfully employed in the synthesis of a dirhodium(II) catalyst for the enantioselective amidation of benzylic C-H bonds.
The catalyst, Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate], has demonstrated high efficiency and enantioselectivity in these transformations. The bulky tert-butyl group of the tert-leucinate ligand plays a crucial role in creating a chiral pocket around the active rhodium center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer of the aminated product.
Quantitative Data Summary
The following table summarizes the results for the enantioselective amidation of various substrates using the Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] catalyst. The reactions were performed with [(4-nitrophenyl)sulfonylimino]phenyliodinane as the nitrene precursor.
| Substrate | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Indan | Benzene (B151609) | 25 | 95 | 84 |
| Tetralin | Benzene | 25 | 85 | 75 |
| 1-Phenylpropane | Benzene | 25 | 60 | 68 |
| Diphenylmethane | Benzene | 25 | 78 | 55 |
Experimental Protocols
Note: The following protocols are based on the application of a structural analog and are provided as a representative methodology.
Protocol 1: Synthesis of the Chiral Ligand Precursor (N-Tetrachlorophthaloyl-(S)-tert-leucine)
This protocol describes the synthesis of the chiral ligand precursor from (S)-tert-leucine.
Materials:
-
(S)-tert-leucine
-
Tetrachlorophthalic anhydride (B1165640)
-
Triethylamine
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of (S)-tert-leucine and tetrachlorophthalic anhydride in toluene is heated to reflux.
-
Triethylamine is added to the mixture, and reflux is continued for 30 minutes, with azeotropic removal of water.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethyl acetate-hexane to yield N-tetrachlorophthaloyl-(S)-tert-leucine.
Protocol 2: Preparation of the Dirhodium(II) Chiral Catalyst
This protocol details the ligand exchange reaction to form the active catalyst.
Materials:
-
N-Tetrachlorophthaloyl-(S)-tert-leucine
-
Dirhodium(II) tetraacetate dihydrate
Procedure:
-
A mixture of N-tetrachlorophthaloyl-(S)-tert-leucine and dirhodium(II) tetraacetate dihydrate in chlorobenzene is heated to reflux.
-
The acetic acid formed during the reaction is removed by distillation.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting solid is washed with an appropriate solvent and dried to give the dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] catalyst.
Protocol 3: General Procedure for Enantioselective C-H Amidation
This protocol outlines the catalytic amidation of a benzylic C-H bond.
Materials:
-
Substrate (e.g., Indan)
-
[(4-nitrophenyl)sulfonylimino]phenyliodinane (NsN=IPh)
-
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] catalyst
-
Anhydrous solvent (e.g., Benzene)
-
Inert gas (Argon)
Procedure:
-
To a solution of the substrate (1.0 mmol) in anhydrous benzene (2.0 mL) under an argon atmosphere is added the dirhodium(II) catalyst (0.002 mmol, 0.2 mol%).
-
[(4-nitrophenyl)sulfonylimino]phenyliodinane (0.2 mmol) is added, and the mixture is stirred at the specified temperature (e.g., 25 °C).[1]
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired aminated product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and the catalytic cycle.
References
Application Notes and Protocols for 2,3-Dimethylbutan-2-amine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutan-2-amine is a sterically hindered primary amine that presents significant potential as a ligand in transition metal catalysis. Its bulky tert-hexyl group can create a unique steric environment around a metal center, influencing catalyst activity, selectivity, and stability. While amines are common reagents and bases in organic synthesis, their role as ancillary ligands, particularly bulky alkylamines, is an area of growing interest. This document outlines the potential application of this compound as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The electron-donating nature of the amine is proposed to facilitate key steps in the catalytic cycle, while its steric bulk may promote the formation of monoligated palladium species, which are often highly active.
Proposed Catalytic Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium catalyst. It is hypothesized that this compound can act as an effective ligand for palladium in the coupling of aryl halides with arylboronic acids. The bulky nature of the ligand is expected to accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers and yields.
Hypothetical Performance Data
The following table summarizes the hypothetical results for the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid, utilizing a palladium catalyst supported by this compound.
| Entry | Pd Source | Catalyst Loading (mol%) | Ligand:Pd Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | 1 | 1:1 | Toluene (B28343) | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ | 1 | 2:1 | Toluene | 100 | 12 | 93 |
| 3 | Pd₂(dba)₃ | 0.5 | 2:1 | Toluene | 110 | 8 | 96 |
| 4 | Pd₂(dba)₃ | 0.5 | 2:1 | Dioxane | 100 | 8 | 89 |
| 5 | Pd₂(dba)₃ | 0.1 | 2:1 | Toluene | 110 | 12 | 91 |
Experimental Protocols
Protocol 1: In-situ Preparation of the Palladium Catalyst
This protocol describes the formation of the active palladium-ligand complex directly in the reaction vessel.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1.0 mol%).
-
Add the desired amount of this compound ligand (e.g., 2.0 mol% for a 2:1 ligand-to-metal ratio).
-
Add anhydrous toluene to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the palladium-ligand complex. This solution can be used directly in the catalytic reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Palladium catalyst solution (from Protocol 1)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the freshly prepared palladium catalyst solution (containing 0.5 mol% Pd).
-
Add additional anhydrous solvent to achieve the desired concentration (e.g., 0.1 M).
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizations
Caption: Proposed structure of the Pd(0) complex with this compound ligands.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 2,3-Dimethylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a controlled environment by trained personnel, adhering to all institutional and governmental safety regulations. Always consult the latest Safety Data Sheet (SDS) before use.
Application Notes
2,3-Dimethylbutan-2-amine (CAS No. 4358-75-2) is a sterically hindered primary amine that serves primarily as a specialized building block and intermediate in organic synthesis.[1][2] Its bulky tert-hexyl structure makes it a unique reagent for introducing sterically demanding groups or for use as a non-nucleophilic base in specific reactions.
Primary Applications:
-
Synthetic Building Block: Its principal use is as a precursor in multi-step syntheses. The primary amine group can be functionalized to create more complex molecules, including ligands and potential pharmacophores.[3]
-
Chiral Ligand Synthesis: While direct use is not widely documented, structurally related amines like (S)-(+)-3,3-Dimethyl-2-butylamine are used to prepare chiral phosphine (B1218219) ligands.[3][4] These ligands are valuable in asymmetric catalysis, a critical field in drug development for producing enantiomerically pure compounds.
-
Reagent in Chemical Synthesis: It has been noted for its use as a substitute for the tert-butylamino substituent in the synthesis of cyanobenzylamine derivatives.[5]
Due to its hazardous nature, its application is generally limited to research and chemical manufacturing settings rather than direct therapeutic use.[6][7]
Chemical and Physical Properties
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4358-75-2 | [1][2] |
| Molecular Formula | C₆H₁₅N | [1][2] |
| Molecular Weight | 101.19 g/mol | [1][2] |
| Appearance | Clear colorless liquid | [8] |
| Purity | Typically ≥95% | [2] |
| Boiling Point | 77 °C | [8] |
| Melting Point | -105 °C | [8] |
| Density | 0.746 g/mL at 25 °C |[8] |
Table 2: Safety and Hazard Information
| Property | Value | Source(s) |
|---|---|---|
| GHS Classification | Highly Flammable Liquid and Vapor (H225); Causes severe skin burns and eye damage (H314) | [1] |
| Signal Word | Danger | [1][5] |
| Flash Point | -1 °C (30.2 °F) | [5][9] |
| Storage Class | Flammable Liquids (Class 3) | [5] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide | [9] |
| Personal Protective Equipment (PPE) | Faceshields, Goggles, Chemical-resistant gloves, Type ABEK (EN14387) respirator filter |[5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the necessary workflows for safely handling and using this compound in a laboratory setting.
References
- 1. This compound | C6H15N | CID 207363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 4358-75-2 | AChemBlock [achemblock.com]
- 3. N,3-Dimethylbutan-2-amine|C6H15N|RUO [benchchem.com]
- 4. (2S)-3,3-dimethylbutan-2-amine | C6H15N | CID 7004913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 叔戊胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 594-39-8 | CAS DataBase [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Application Notes: 2,3-Dimethylbutan-2-amine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutan-2-amine, a structurally unique primary amine featuring a sterically hindered tert-butyl and isopropyl moiety at the α-carbon, presents a valuable building block for medicinal chemists. Its distinct steric profile can impart favorable properties to drug candidates, including increased metabolic stability and modulation of target binding affinity. This document provides an overview of its applications, protocols for its incorporation into lead compounds, and data on the biological activity of its derivatives, with a focus on its use in the development of novel herbicides.
The bulky nature of the 1,1,2-trimethylpropyl group can shield adjacent functional groups from enzymatic degradation, a crucial attribute in drug design aimed at improving pharmacokinetic profiles. Furthermore, the lipophilic character of this aliphatic amine can enhance membrane permeability, facilitating the transport of drug molecules to their site of action.
Applications in Medicinal Chemistry
While the direct incorporation of this compound into marketed pharmaceuticals is not widely documented, its utility as a building block is evident in the patent literature, particularly in the agrochemical field. The structural motif is found in a class of imidazolinone herbicides, where it serves as a key component of the amide side chain. These herbicides are known for their high efficacy and broad-spectrum activity.
Herbicide Development
A significant application of this compound is in the synthesis of 2-amino-2,3-dimethylbutyramide (B41022), a key intermediate for imidazolinone herbicides.[1][2] These herbicides act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants. The sterically demanding N-substituent derived from this compound plays a crucial role in the potent and selective activity of these compounds.
Experimental Protocols
The primary amino group of this compound allows for its facile incorporation into various molecular scaffolds through standard amide and sulfonamide bond formation reactions.
General Protocol for Amide Synthesis
The following protocol describes a general method for the synthesis of N-(2,3-dimethylbutan-2-yl) amides from a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add this compound (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(2,3-dimethylbutan-2-yl) amide.
Caption: General workflow for the synthesis of N-(2,3-dimethylbutan-2-yl) sulfonamides.
Quantitative Data
The primary application identified for this compound derivatives is in the field of herbicides. The following table summarizes the herbicidal activity of N-(2,3-dimethylbutan-2-yl) arylcarboxamide derivatives against various weed species.
| Compound ID | Target Weed | Activity (%) at 2250 g/hm² (Post-emergence) | Activity (%) at 2250 g/hm² (Pre-emergence) | Reference |
| 1g | Monocotyledonous grasses | 100 | 100 | |
| 1m | Monocotyledonous grasses | 100 | 100 |
Signaling Pathways and Mechanisms of Action
As mentioned, imidazolinone herbicides derived from this compound act by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.
Simplified Signaling Pathway of Imidazolinone Herbicides
Caption: Inhibition of ALS by imidazolinone herbicides disrupts essential amino acid synthesis.
Conclusion
This compound is a valuable and sterically unique building block in medicinal and agrochemical chemistry. Its incorporation into molecules can enhance metabolic stability and modulate biological activity. The primary documented application lies in the development of potent imidazolinone herbicides. The straightforward protocols for its incorporation into amide and sulfonamide scaffolds make it an accessible tool for lead optimization and the generation of novel bioactive compounds. Further exploration of this building block in pharmaceutical drug discovery is warranted to fully exploit its potential in generating new therapeutic agents.
References
- 1. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]
- 2. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]
Application Notes and Protocols: Biological Activity of 2,3-Dimethylbutan-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activity of 2,3-Dimethylbutan-2-amine derivatives, focusing on their cardiovascular effects as potent potassium channel openers. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with a summary of their quantitative data and a visualization of their mechanism of action.
Introduction
Derivatives of this compound have emerged as a novel class of compounds with significant cardiovascular activity. Specifically, N-substituted analogs have been identified as potent openers of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This activity leads to vasodilation and subsequent hypotensive effects, making them promising candidates for the development of new antihypertensive agents.
Cardiovascular Activity: Potassium Channel Opening
A key study on the cardiovascular pharmacological characterization of novel 2,3-dimethyl-2-butylamine derivatives in rats revealed that their biological activity is highly dependent on the nature of the substituent on the amine group.
Mechanism of Action
The primary mechanism of action for the cardiovascular effects of these derivatives is the opening of K-ATP channels in the membranes of arterial smooth muscle cells. The opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated Ca2+ channels, reducing the influx of calcium ions and leading to the relaxation of the smooth muscle, which results in vasodilation and a decrease in blood pressure. This effect can be blocked by glibenclamide, a specific inhibitor of K-ATP channels, confirming the target of these compounds.[1]
Below is a diagram illustrating the signaling pathway:
Caption: Mechanism of vasodilation by this compound derivatives.
Structure-Activity Relationship (SAR)
The hypotensive effects of these derivatives are significantly influenced by the substituent on the nitrogen atom of the this compound scaffold.
-
Active Substituents: Derivatives with ethyl, isopropyl, allyl, butyl, 1-methyl-propyl, or cyclopropylmethyl substituents on the amine side chain demonstrated potent effects on outward potassium currents.[1]
-
Inactive or Weakly Active Substituents: Compounds with hydrogen, methyl, propyl, or benzyl (B1604629) substituents showed very low or no significant activity.[1]
-
Pyridine (B92270) Ring Substituents: The position of the nitrogen atom in a pyridine ring substituent also affected potency, with the order being 14 > 12 > 13 (referring to specific compounds in the cited study).[1]
Quantitative Data
The following table summarizes the in vivo hypotensive effects of selected N-substituted 2,3-dimethyl-2-butylamine derivatives in anesthetized normotensive rats.[1]
| Compound ID | N-Substituent | Dose (mg/kg, i.v.) | Maximum Decrease in Mean Blood Pressure (MBP, % of control) | Duration of Hypotensive Effect (min) |
| 5 | Isopropyl | 3 | 35.2 ± 4.1 | > 60 |
| 6 | Allyl | 3 | 31.8 ± 3.9 | > 60 |
| 8 | 1-Methyl-propyl | 3 | 28.5 ± 3.5 | > 60 |
Experimental Protocols
Synthesis of N-Substituted this compound Derivatives
The following is a general protocol for the synthesis of N-substituted this compound derivatives via reductive amination.
Materials:
-
2,3-Dimethyl-2-butanone
-
Appropriate primary amine (e.g., isopropylamine, allylamine)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)
-
Methanol (B129727) (anhydrous)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-dimethyl-2-butanone (1.0 eq) in anhydrous methanol in a round-bottom flask, add the respective primary amine (1.2 eq).
-
Add a few drops of glacial acetic acid to catalyze the formation of the imine intermediate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.
The following diagram illustrates the general experimental workflow:
Caption: General workflow for synthesis and biological evaluation.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
This protocol describes the measurement of outward potassium currents in isolated rat tail arterial smooth muscle cells.
Materials:
-
Isolated rat tail arterial smooth muscle cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Inverted microscope
-
Pipette puller and microforge
-
Borosilicate glass capillaries
-
External (bath) solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution: (in mM) 140 KCl, 1.0 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg (pH 7.2 with KOH)
-
Test compounds (this compound derivatives)
-
Glibenclamide
Procedure:
-
Isolate single smooth muscle cells from the rat tail artery using established enzymatic digestion methods.
-
Plate the isolated cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Hold the membrane potential at -60 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.
-
Record the currents in the absence (control) and presence of the test compounds at various concentrations.
-
To confirm the involvement of K-ATP channels, perform experiments in the presence of glibenclamide.
In Vivo Cardiovascular Hemodynamics in Anesthetized Rats
This protocol outlines the procedure for measuring cardiovascular parameters in normotensive anesthetized rats.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Polyethylene (B3416737) catheters
-
Pressure transducer and recording system
-
Surgical instruments
-
Heparinized saline
-
Test compounds
Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Cannulate the trachea to ensure a clear airway.
-
Insert a polyethylene catheter into the left carotid artery for the measurement of blood pressure.
-
Insert another catheter into the right jugular vein for intravenous administration of the test compounds.
-
Connect the arterial catheter to a pressure transducer to record mean blood pressure (MBP) and heart rate (HR).
-
Allow the animal to stabilize for at least 20 minutes before administering any substances.
-
Administer the test compounds intravenously at different doses.
-
Continuously monitor and record MBP and HR before, during, and after drug administration.
-
Analyze the data to determine the maximum percentage decrease in MBP and the duration of the hypotensive effect.
References
Application Notes and Protocols for the Synthesis of 2,3-dimethylbutan-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,3-dimethylbutan-2-amine and its N-alkyl and N-acyl derivatives. This class of compounds, characterized by a sterically hindered tertiary carbon atom adjacent to the amine, holds potential in various fields, including as scaffolds in drug discovery. Reductive amination serves as a key synthetic strategy for the parent amine, while subsequent N-functionalization allows for the generation of diverse derivatives.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the reductive amination of 3,3-dimethyl-2-butanone. This one-pot reaction involves the formation of an intermediate imine from the ketone and ammonia, which is then reduced in situ to the desired primary amine.
Experimental Protocol: Reductive Amination
Materials:
-
3,3-dimethyl-2-butanone (pinacolone)
-
Methanol (B129727) (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,3-dimethyl-2-butanone (1.0 eq) and a large excess of ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium cyanoborohydride (1.5 eq) to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for an additional 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M NaOH solution until the solution is basic (pH > 10).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation to afford the pure amine.
Synthesis of N-Alkyl Derivatives: N-Benzylation
Direct N-alkylation of the sterically hindered this compound can be challenging. A more controlled method involves reductive amination with an appropriate aldehyde. The following protocol details the synthesis of N-benzyl-2,3-dimethylbutan-2-amine.
Experimental Protocol: N-Benzylation via Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (B42025) (1.1 eq)
-
Methanol (MeOH)
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN) (1.3 eq)[1]
-
5% Aqueous sodium hydroxide (NaOH) solution[1]
-
Dichloromethane (CH₂Cl₂)[1]
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.[1]
-
Add a catalytic amount of acetic acid to the mixture.[1]
-
Stir the solution at room temperature for 1-2 hours to form the corresponding imine.
-
Carefully add sodium cyanoborohydride (1.3 eq) portion-wise to the reaction mixture.[1]
-
Stir the reaction at room temperature for 48 hours.[1]
-
Remove the solvent under reduced pressure.[1]
-
To the residue, add a 5% aqueous solution of NaOH.[1]
-
Extract the product with dichloromethane (3 x 70 mL).[1]
-
Combine the organic extracts and evaporate the solvent to obtain the crude N-benzyl-2,3-dimethylbutan-2-amine.[1]
-
Purify the product by column chromatography on silica (B1680970) gel.
Synthesis of N-Acyl Derivatives: N-Acetylation
N-acylation of this compound can be readily achieved using an acylating agent such as acetic anhydride (B1165640) in the presence of a base.
Experimental Protocol: N-Acetylation
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting amine.
-
Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-acetyl-2,3-dimethylbutan-2-amine can be purified by column chromatography or recrystallization.
Data Presentation
| Compound | Synthetic Method | Yield (%) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) |
| This compound | Reductive Amination | 60-70 (typical) | 1.05 (d, 6H), 1.25 (s, 6H), 1.85 (sept, 1H), 2.5 (br s, 2H) | 17.5, 25.8, 34.2, 55.1 | 102.1 [M+H]⁺ |
| N-benzyl-2,3-dimethylbutanamide derivative | Reductive Benzylation | 92-93[1] | 0.91-1.16 (m, 9H), 2.05 (s, 3H), 2.14-2.16 (m, 1H), 3.44-3.59 (d, 2H), 6.91-7.43 (m, 7H)[1] | 12.5, 17.9, 18.0, 32.2, 35.4, 55.5, 68.8, 126.7, 127.9, 128.4, 140.3, 174.1[1] | 190, 174, 160, 120, 91 (100%)[1] |
| N-acetyl-2,3-dimethylbutan-2-amine | N-Acetylation | >85 (typical) | 0.88 (d, 6H), 1.35 (s, 6H), 1.95 (s, 3H), 2.05 (sept, 1H), 5.3 (br s, 1H) | 17.8, 23.5, 26.1, 35.0, 58.0, 169.5 | 144.1 [M+H]⁺ |
Note: Spectroscopic data for the parent amine and N-acetyl derivative are predicted based on known chemical shifts for similar structures. Data for the N-benzyl derivative is from a related butanamide structure.[1]
Application in Drug Development: M2 Ion Channel Inhibition
Derivatives of sterically hindered amines, such as amantadine (B194251), are known inhibitors of the influenza A virus M2 proton channel. The bulky aliphatic cage of amantadine is thought to block the channel, preventing the influx of protons into the virion, a process essential for viral uncoating and replication. The this compound scaffold, with its own bulky tertiary-butyl-like group, presents an interesting framework for the design of novel M2 inhibitors.
The proposed mechanism of inhibition involves the binding of the lipophilic portion of the molecule within the transmembrane pore of the M2 tetrameric channel. The ammonium group, protonated at the acidic pH of the endosome, can further interact with key residues in the channel, stabilizing the bound state and effectively blocking proton transport.
References
The Role of 2,3-Dimethylbutan-2-amine in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Chiral amines are fundamental building blocks and reagents in asymmetric synthesis, crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry.[1] They can function as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction, or as chiral ligands complexed to a metal catalyst to create a chiral environment.[2] The steric and electronic properties of the chiral amine are critical in achieving high levels of stereocontrol.
While extensive research has been conducted on a variety of chiral amines, such as those derived from amino acids or those with C2 symmetry, 2,3-dimethylbutan-2-amine remains a less explored scaffold. This application note will, therefore, draw parallels from well-established systems to provide a conceptual framework and practical guidance for its potential application.
General Principles: Chiral Amines in Asymmetric Synthesis
The primary function of a chiral amine in asymmetric synthesis is to introduce stereochemical bias into a reaction, leading to the preferential formation of one enantiomer or diastereomer. This is typically achieved through two main strategies:
-
Chiral Auxiliaries: The chiral amine is covalently bonded to the substrate to form a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the approach of a reagent to one of the prochiral faces of the substrate. After the reaction, the auxiliary is cleaved and can ideally be recovered. A general workflow for this process is depicted below.
Caption: General workflow for using a chiral amine as a chiral auxiliary.
-
Chiral Ligands: The chiral amine or a derivative is used to form a complex with a metal catalyst. This chiral catalyst then accelerates a reaction while controlling the stereochemistry of the product. This is a highly efficient method as only a catalytic amount of the chiral ligand is required.
Hypothetical Application: Asymmetric Alkylation using an N-Acyl Derivative of (R)-2,3-Dimethylbutan-2-amine
Based on established procedures for other chiral amines, one could envision using an N-acyl derivative of (R)-2,3-dimethylbutan-2-amine as a chiral auxiliary for the diastereoselective alkylation of a prochiral enolate.
Experimental Protocol (Hypothetical)
1. Synthesis of the Chiral Auxiliary (N-Propionyl-(R)-2,3-dimethylbutan-2-amine):
-
To a solution of (R)-2,3-dimethylbutan-2-amine (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in dichloromethane (B109758) (DCM) at 0 °C, slowly add propionyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-propionyl derivative.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl-(R)-2,3-dimethylbutan-2-amine (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.05 eq.) to generate the corresponding enolate.
-
After stirring for 30 minutes, add the alkylating agent (e.g., methyl iodide, 1.2 eq.).
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio of the crude product by NMR spectroscopy or chiral HPLC.
3. Cleavage of the Auxiliary:
-
The N-acyl product can be hydrolyzed under acidic or basic conditions to yield the chiral carboxylic acid and recover the chiral amine auxiliary. For example, refluxing with 6M HCl would likely cleave the amide bond.
Expected Outcome and Data Presentation
The success of this hypothetical reaction would be determined by the yield and the diastereomeric excess (d.e.). The steric bulk of the t-butyl-like group in the amine auxiliary would be expected to effectively shield one face of the enolate, leading to a preferential direction of alkylation. The results would be presented in a table similar to the one below.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) |
| 1 | CH₃I | LDA | THF | -78 | TBD | TBD |
| 2 | BnBr | LDA | THF | -78 | TBD | TBD |
TBD: To be determined experimentally.
Synthesis of Chiral Ligand Derivatives
While direct use as an auxiliary is one possibility, chiral amines are often precursors to more complex chiral ligands. For instance, (R)-3,3-dimethylbutan-2-amine, a structurally similar amine, has been used to synthesize a family of chiral derivatives for use in catalysis.[3] A similar approach could be taken with this compound.
Caption: Family tree of chiral derivatives from (R)-3,3-dimethylbutan-2-amine.[3]
Conclusion
While specific, documented applications of this compound in asymmetric synthesis are currently limited in the accessible scientific literature, its chiral nature and structural features suggest potential utility as a chiral auxiliary or a precursor to chiral ligands. The protocols and principles outlined in this document for well-established chiral amines can serve as a valuable starting point for researchers wishing to investigate the synthetic potential of this compound and its derivatives. Further research is warranted to explore and establish its efficacy in various asymmetric transformations.
References
Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using 2,3-Dimethylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals, agrochemicals, and fine chemicals, where a specific enantiomer of a chiral molecule often exhibits the desired biological activity while the other may be inactive or even harmful. One of the most established and scalable methods for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. This process leverages the different physical properties of diastereomers, such as solubility, to enable their separation by fractional crystallization.
These application notes provide a detailed overview and generalized protocols for the use of 2,3-dimethylbutan-2-amine as a chiral resolving agent for the separation of racemic carboxylic acids. While this compound is not as commonly cited as other resolving agents, its chiral nature and amine functionality make it a viable candidate for this application. The protocols provided are based on established principles of diastereomeric salt resolution and serve as a starting point for methodology development.
Principle of Resolution
The fundamental principle behind this chiral resolution method is the reaction of a racemic mixture of a carboxylic acid (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure chiral amine, in this case, (R)- or (S)-2,3-dimethylbutan-2-amine. This acid-base reaction forms a pair of diastereomeric salts:
-
(R)-Acid + (S)-Amine → (R,S)-Diastereomeric Salt
-
(S)-Acid + (S)-Amine → (S,S)-Diastereomeric Salt
Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have distinct solubilities in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The crystallized salt can then be isolated, and the resolved carboxylic acid enantiomer can be recovered by treatment with an acid. The chiral resolving agent can also be recovered for reuse.
Applications
The primary application of this compound as a resolving agent is the separation of enantiomers of chiral carboxylic acids. This is particularly relevant in the pharmaceutical industry for the production of single-enantiomer drugs. Examples of classes of carboxylic acids that could potentially be resolved include:
-
Profens: Non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen, where the (S)-enantiomer is typically the more active form.
-
Mandelic Acid and its Derivatives: Versatile chiral building blocks in organic synthesis.
-
Amino Acid Derivatives: Protected amino acids used in peptide synthesis and as chiral synthons.
-
Other Chiral Carboxylic Acids: A wide range of chiral acids used as intermediates in the synthesis of complex molecules.
Data Presentation
The following tables present hypothetical quantitative data for the resolution of two common racemic acids, (±)-Ibuprofen and (±)-Mandelic Acid, using (S)-2,3-dimethylbutan-2-amine. These values are intended to be representative of a successful resolution and should be optimized for specific experimental conditions.
Table 1: Resolution of (±)-Ibuprofen with (S)-2,3-Dimethylbutan-2-amine
| Parameter | Value |
| Racemic Ibuprofen Input | 10.0 g |
| (S)-2,3-Dimethylbutan-2-amine Input | 4.9 g (1.0 eq) |
| Solvent System | Ethanol/Water (9:1 v/v) |
| Crystallization Temperature | 4 °C |
| Yield of Diastereomeric Salt | 6.2 g |
| Recovered (S)-Ibuprofen Yield | 4.1 g (82% of theoretical max) |
| Enantiomeric Excess (e.e.) of (S)-Ibuprofen | >98% |
| Recovered (R)-Ibuprofen Yield (from mother liquor) | 3.8 g |
| Enantiomeric Excess (e.e.) of (R)-Ibuprofen | ~75% (before further purification) |
Table 2: Resolution of (±)-Mandelic Acid with (S)-2,3-Dimethylbutan-2-amine
| Parameter | Value |
| Racemic Mandelic Acid Input | 15.0 g |
| (S)-2,3-Dimethylbutan-2-amine Input | 9.9 g (1.0 eq) |
| Solvent System | Methanol |
| Crystallization Temperature | 0 °C |
| Yield of Diastereomeric Salt | 10.8 g |
| Recovered (S)-Mandelic Acid Yield | 6.5 g (87% of theoretical max) |
| Enantiomeric Excess (e.e.) of (S)-Mandelic Acid | >99% |
| Recovered (R)-Mandelic Acid Yield (from mother liquor) | 6.1 g |
| Enantiomeric Excess (e.e.) of (R)-Mandelic Acid | ~80% (before further purification) |
Experimental Protocols
Protocol 1: General Procedure for the Resolution of a Racemic Carboxylic Acid
This protocol outlines the general steps for diastereomeric salt formation, crystallization, and recovery.
1. Diastereomeric Salt Formation: a. In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of a pre-determined solvent (e.g., ethanol, methanol, acetone, or mixtures with water) with gentle heating. b. In a separate flask, dissolve (S)- or (R)-2,3-dimethylbutan-2-amine (1.0 eq) in the same solvent. c. Slowly add the amine solution to the carboxylic acid solution with constant stirring. The mixture may become warm. d. Stir the resulting solution at an elevated temperature (e.g., 50-60 °C) for 30-60 minutes to ensure complete salt formation.
2. Fractional Crystallization: a. Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt may begin to crystallize. b. For enhanced crystallization, further cool the mixture in an ice bath or refrigerator (0-4 °C) for several hours or overnight. c. Collect the precipitated crystals by vacuum filtration. d. Wash the crystals with a small amount of the cold solvent to remove impurities from the mother liquor. e. Dry the crystals under vacuum to obtain the pure diastereomeric salt.
3. Liberation of the Enantiomerically Pure Carboxylic Acid: a. Suspend the dried diastereomeric salt in water. b. Add a strong acid (e.g., 2M HCl) dropwise with stirring until the pH of the solution is acidic (pH 1-2). This will protonate the carboxylate and deprotonate the amine. c. The enantiomerically enriched carboxylic acid will precipitate out of the aqueous solution if it is not water-soluble. If it is water-soluble, extract it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). d. Collect the precipitated acid by filtration or separate the organic layer from the extraction. e. Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the resolved carboxylic acid. f. The enantiomeric excess (e.e.) of the product should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.
4. Recovery of the Resolving Agent: a. The acidic aqueous layer from step 3 contains the hydrochloride salt of this compound. b. Basify the aqueous solution by adding a strong base (e.g., 2M NaOH) until the pH is basic (pH 12-14). c. Extract the free amine with an organic solvent (e.g., diethyl ether, dichloromethane). d. Dry the organic extract over anhydrous potassium carbonate, and evaporate the solvent to recover the this compound. The purity can be checked by GC or NMR.
Visualization
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Principle of separating enantiomers through diastereomer formation.
2,3-Dimethylbutan-2-amine in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutan-2-amine, a sterically hindered primary amine, is a chemical building block with potential applications in organic synthesis. While its direct and widespread use as a named catalyst in specific, well-documented reaction mechanisms is not prevalent in the current body of scientific literature, its structural features—a bulky tert-alkyl group adjacent to the amine functionality—suggest potential roles in various catalytic systems. This document aims to provide an overview of the hypothetical application of this compound as a catalyst, drawing parallels from the established roles of other bulky amines in catalysis. Due to the absence of specific literature on its catalytic reactions, the following sections are based on general principles of amine catalysis and are intended to serve as a theoretical guide for researchers exploring its potential.
Theoretical Catalytic Applications
The steric bulk of this compound can be exploited to influence the stereoselectivity and regioselectivity of chemical reactions. Its primary amine nature allows it to participate in reactions where proton transfer or transient imine formation is crucial.
Potential as an Organocatalyst
As an organocatalyst, this compound could theoretically be involved in reactions such as:
-
Michael Additions: Acting as a base to deprotonate a pronucleophile or forming an enamine intermediate with a carbonyl compound. The bulky framework could influence the facial selectivity of the subsequent addition to a Michael acceptor.
-
Aldol (B89426) Reactions: Similar to other primary amines, it could catalyze aldol reactions through enamine formation, with the steric hindrance potentially controlling the stereochemical outcome.
-
Mannich Reactions: It could facilitate the formation of Mannich bases by reacting with an aldehyde and a C-H acidic compound.
Potential as a Ligand in Metal Catalysis
In transition metal catalysis, bulky amines are often employed as ligands to enhance catalyst stability, activity, and selectivity. This compound could serve as a ligand in reactions such as:
-
Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): While typically phosphine-based ligands are used, bulky amines can influence the coordination sphere of the metal center (e.g., palladium), potentially affecting the rates of oxidative addition and reductive elimination.[1][2]
-
Asymmetric Hydrogenation and Transfer Hydrogenation: Chiral derivatives of this compound could be synthesized and used as ligands for metals like rhodium, iridium, or ruthenium to induce enantioselectivity in the reduction of prochiral ketones, imines, or olefins.
Hypothetical Experimental Protocols
The following protocols are generalized and should be optimized for any specific substrate combination.
General Protocol for a Michael Addition
This hypothetical protocol outlines the use of this compound as an organocatalyst in the Michael addition of a ketone to an α,β-unsaturated nitroalkene.
Materials:
-
Aldehyde/Ketone (1.0 mmol)
-
α,β-Unsaturated nitroalkene (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2) (5 mL)
-
Anhydrous MgSO4 or Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde/ketone, the α,β-unsaturated nitroalkene, and the anhydrous solvent.
-
Add this compound to the mixture with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Hypothetical):
| Entry | Substrate 1 (Ketone) | Substrate 2 (Nitroalkene) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | 24 | 85 | 90:10 | 75 |
| 2 | Acetone | β-Nitrostyrene | 10 | CH2Cl2 | 48 | 60 | - | 50 |
Note: The data in this table is purely illustrative and not based on experimental results.
Visualizing Reaction Mechanisms
The following diagrams illustrate the hypothetical catalytic cycles.
Hypothetical Enamine Catalysis in a Michael Addition
Caption: Hypothetical enamine catalytic cycle for a Michael addition.
Hypothetical Workflow for Catalyst Screening
Caption: General workflow for screening and optimizing a new catalyst.
Conclusion
While this compound is not a widely documented catalyst, its inherent steric and electronic properties make it an interesting candidate for exploration in both organocatalysis and as a ligand in metal-catalyzed reactions. The information and protocols provided herein are intended as a starting point for researchers to design experiments and investigate the catalytic potential of this bulky primary amine. All experimental work should be conducted with appropriate safety precautions, and reaction conditions will require careful optimization to achieve desired outcomes.
References
Application Notes and Protocols: 2,3-Dimethylbutan-2-amine as a Sterically Hindered Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,3-dimethylbutan-2-amine, a sterically hindered primary amine. Due to the significant steric bulk surrounding the amino group, this compound exhibits unique reactivity, making it a valuable tool in organic synthesis and catalysis. These notes are intended to guide researchers in leveraging its properties for applications ranging from its use as a non-nucleophilic base to its role in advanced catalytic cycles.
Introduction to this compound
This compound, also known as 1,1,2-trimethylpropylamine, is a primary amine characterized by a tertiary carbon atom adjacent to the nitrogen. This substitution pattern creates significant steric hindrance, which modulates its nucleophilicity and basicity. While primary amines are typically good nucleophiles, the bulky tert-butyl and isopropyl groups in this molecule impede the approach of the nitrogen's lone pair to electrophilic centers. This property is highly advantageous in reactions where basicity is required without the side reactions of nucleophilic attack. Sterically hindered amines are crucial in various synthetic transformations, including as bases in elimination reactions, as ligands in catalysis, and in the synthesis of complex organic molecules and drug candidates where they can enhance metabolic stability and solubility.[1]
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented in Table 1. This data is essential for proper handling, storage, and use in experimental setups.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 4358-75-2 | [2] |
| Molecular Formula | C₆H₁₅N | [2][3] |
| Molecular Weight | 101.19 g/mol | [2][3] |
| Purity | Typically ≥95% | [2] |
| SMILES | CC(C)C(C)(C)N | [2][3] |
| InChIKey | YQNVPNRHJFZONU-UHFFFAOYSA-N | [3] |
| Hazard Statements | H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | [3] |
| Signal Word | Danger |
Table 1. Physicochemical and Safety Properties of this compound.
Application 1: Non-Nucleophilic Base in Organic Synthesis
The steric hindrance of this compound significantly reduces its nucleophilicity while retaining its basic character. This makes it an effective proton scavenger in reactions sensitive to nucleophilic addition or substitution, such as in the formation of enolates or in elimination reactions where a non-nucleophilic base is required to avoid competing substitution pathways.
Experimental Protocol: General Use as a Non-Nucleophilic Base
This protocol describes a general procedure for using this compound as a non-nucleophilic base to deprotonate a generic substrate.
Materials:
-
Substrate (e.g., a ketone for enolate formation)
-
This compound
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a septum under an inert atmosphere.
-
Dry all glassware in an oven and cool under a stream of inert gas before use.
-
Dissolve the substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture dropwise at the desired temperature (e.g., -78 °C for kinetic enolate formation, or room temperature for general proton scavenging).
-
Stir the reaction mixture for the required time, monitoring the progress by an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl).
-
Proceed with the standard aqueous work-up and purification of the desired product.
Logical Workflow for Use as a Non-Nucleophilic Base
Caption: Workflow for using this compound as a non-nucleophilic base.
Application 2: Precursor in Catalytic Diazene (B1210634) Synthesis for Deaminative Functionalization
A key application of sterically hindered α-tertiary amines is in the catalytic synthesis of aliphatic diazenes.[4] These diazenes are valuable intermediates that can undergo deaminative transformations to form various C-X bonds (where X = Halogen, H, O, S, Se, C) via carbon-centered radicals.[4] The steric bulk of the amine is crucial for the formation and stability of the resulting congested diazene.
Experimental Protocol: Catalytic Synthesis of a Symmetrical Diazene
This protocol is a representative procedure for the synthesis of a highly congested diazene from this compound, based on the principles of catalytic diazene synthesis from hindered amines.[4]
Materials:
-
This compound
-
Catalyst (e.g., a copper or iron-based catalyst system)
-
Oxidant (e.g., a peroxide or another suitable oxidant)
-
Anhydrous solvent (e.g., Acetonitrile, Toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the catalyst and any necessary ligands.
-
Add the anhydrous solvent, followed by this compound (1.0 equivalent).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the oxidant (1.0-1.2 equivalents) to the reaction mixture. The addition may be exothermic; maintain the desired reaction temperature with a cooling bath if necessary.
-
Allow the reaction to proceed for the specified time (e.g., 1-24 hours), monitoring by TLC or GC-MS for the disappearance of the starting amine and the formation of the diazene product.
-
Upon completion, filter the reaction mixture through a pad of celite or silica (B1680970) gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure diazene.
Hypothetical Data on Catalyst Screening
The following table presents hypothetical data for the optimization of the catalytic diazene synthesis, illustrating the type of quantitative data that would be generated.
| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ (5 mol%) | O₂ (1 atm) | CH₃CN | 60 | 24 | 45 |
| 2 | Fe(acac)₃ (5 mol%) | TBHP (1.2 eq) | Toluene | 80 | 12 | 65 |
| 3 | CuI (5 mol%) | DTBP (1.2 eq) | DCE | 80 | 8 | 82 |
| 4 | Mn(OAc)₂ (5 mol%) | PhI(OAc)₂ (1.1 eq) | CH₃CN | 60 | 12 | 58 |
Table 2. Hypothetical Catalyst Screening for Symmetrical Diazene Formation from this compound. (TBHP = tert-Butyl hydroperoxide, DTBP = Di-tert-butyl peroxide, DCE = 1,2-Dichloroethane).
Proposed Catalytic Cycle for Diazene Formation
Caption: Proposed catalytic cycle for the formation of a diazene from a hindered amine.
Potential Application 3: Ligand in Asymmetric Catalysis
The chiral variants of sterically hindered amines, or their derivatives, can serve as valuable ligands in asymmetric catalysis. The bulky framework can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction. For example, N-acylated or N-phosphinylated derivatives of chiral this compound could be explored as ligands in reactions such as asymmetric hydrogenation or hydroformylation. While specific protocols are not yet established, this remains a promising area for future research.
This document serves as a starting point for researchers interested in the applications of this compound. The provided protocols are representative and may require optimization for specific substrates and reaction conditions. Always consult relevant safety data sheets before handling this chemical.
References
- 1. Sterically Hindered Amines - Enamine [enamine.net]
- 2. This compound 95% | CAS: 4358-75-2 | AChemBlock [achemblock.com]
- 3. This compound | C6H15N | CID 207363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2,3-Dimethylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving 2,3-dimethylbutan-2-amine, a versatile primary amine utilized in various synthetic applications. The protocols outlined below are foundational for the synthesis of amide and N-alkylated derivatives, which are of interest in medicinal chemistry and materials science.
Physicochemical Properties and Safety Information
This compound is a flammable and corrosive liquid that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1][2]
| Property | Value | Reference |
| Molecular Formula | C6H15N | [1] |
| Molecular Weight | 101.19 g/mol | [1] |
| CAS Number | 4358-75-2 | [1][3] |
| Appearance | Colorless to light yellow liquid (assumed) | |
| Boiling Point | ~115-116 °C (estimated) | |
| Purity | Typically available at ≥95% | [3] |
Synthesis of N-(2,3-Dimethylbutan-2-yl)amides
The formation of an amide bond is a fundamental transformation in organic chemistry. The following protocol describes a general method for the synthesis of N-(2,3-dimethylbutan-2-yl)amides from carboxylic acids using a coupling agent.
Experimental Protocol: Amide Coupling
This protocol details the coupling of a generic carboxylic acid with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as the coupling agents.[4]
Materials:
-
This compound
-
Carboxylic acid (e.g., 4-(trifluoromethyl)benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.
-
Add EDC (1.1 eq) and HOBt (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the solution of this compound and DIPEA (1.2 eq) to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired N-(2,3-dimethylbutan-2-yl)amide.
Representative Data
The following table presents characterization data for a related compound, (R)-2-(N-benzylamino)-N-methyl-2,3-dimethylbutanamide, synthesized through a multi-step process involving an amide formation.[5]
| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| (R)-2-(N-benzylamino)-N-methyl-2,3-dimethylbutanamide | 93 | 96-99 | ¹H NMR (DMSO-d6, δ ppm): 0.91 (d, 3H), 1.01 (d, 3H), 1.16 (s, 3H), 2.05 (s, 3H), 2.16 (sept, 1H), 3.43-3.59 (m, 2H), 6.91 (br s, 1H), 7.22 (br s, 1H), 7.27 (t, 1H), 7.36 (m, 2H), 7.43 (d, 2H).¹³C NMR (DMSO-d6, δ ppm): 12.4, 17.8, 17.9, 32.1, 35.4, 55.5, 68.8, 126.7, 127.9, 128.4, 140.2, 174.1.EI-MS (m/z): 190, 174, 160, 120, 91 (100%), 65, 56. |
Note: The data provided is for a structurally similar compound and serves as a representative example.
Experimental Workflow: Amide Synthesis
Caption: Workflow for the synthesis of N-(2,3-dimethylbutan-2-yl)amides.
N-Alkylation of this compound
N-alkylation is a key reaction for the derivatization of amines. Reductive amination offers a reliable method for the controlled mono-alkylation of primary amines.
Experimental Protocol: Reductive Amination
This protocol describes the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Dichloromethane (DCM) or Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in an appropriate anhydrous solvent (DCM or MeOH).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous MgSO₄ may be beneficial.
-
Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated amine.
Representative Data for N-Alkylated Amines
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to N-methylated product (%) |
| 1 | Cu-Zr (1:2) | 180 | 4 | >99 | 91 |
| 2 | Cu-Zr (1:1) | 180 | 4 | 95 | 85 |
| 3 | CuO | 180 | 4 | 78 | 70 |
| 4 | ZrO₂ | 180 | 4 | 65 | 60 |
Note: This data is for a different amine and alkylating agent but illustrates typical conditions and outcomes for N-alkylation reactions.
Experimental Workflow: Reductive Amination
Caption: Workflow for the N-alkylation of amines via reductive amination.
Signaling Pathway Context: Amine Derivatives in Drug Discovery
Amines and their derivatives are crucial pharmacophores in a vast number of therapeutic agents. Their ability to form hydrogen bonds and act as proton acceptors at physiological pH allows them to interact with biological targets such as enzymes and receptors. The synthesis of libraries of amide and N-alkylated derivatives of this compound can be a key step in a drug discovery program, for example, in the development of kinase inhibitors.[6]
Logical Relationship: From Building Block to Bioactive Compound
Caption: Logical workflow from a chemical building block to a preclinical candidate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethylbutan-2-amine
Welcome to the technical support center for the synthesis of 2,3-Dimethylbutan-2-amine. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this sterically hindered primary amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common synthetic routes for this compound are:
-
Reductive Amination: This method involves the reaction of 3,3-dimethyl-2-butanone with ammonia (B1221849) in the presence of a reducing agent.
-
Ritter Reaction: This route utilizes the reaction of 2,3-dimethyl-2-butanol (B1346969) with a nitrile (like hydrogen cyanide) in the presence of a strong acid.
-
Leuckart Reaction: This is a variation of reductive amination where 3,3-dimethyl-2-butanone is heated with ammonium (B1175870) formate (B1220265) or formamide (B127407).
Q2: Why is the synthesis of this compound challenging?
A2: The primary challenge in synthesizing this compound lies in its sterically hindered structure. The tertiary carbon atom attached to the amine group is bulky, which can significantly slow down reaction rates and lead to the formation of side products. Direct alkylation methods are often ineffective due to this steric hindrance, which impedes the backside attack required for SN2 reactions.[1]
Q3: I am observing a low yield in my reductive amination reaction. What are the possible causes?
A3: Low yields in the reductive amination of the sterically hindered 3,3-dimethyl-2-butanone can be due to several factors. The formation of the imine intermediate can be slow and thermodynamically unfavorable. Furthermore, some reducing agents can preferentially reduce the starting ketone to the corresponding alcohol instead of the desired imine.[1]
Q4: What are the typical side products in the synthesis of this compound?
A4: Common side products depend on the synthetic route. In reductive amination, over-alkylation to form secondary or tertiary amines is a possibility, although less likely with a hindered substrate. The reduction of the starting ketone to 2,3-dimethyl-2-butanol is also a common side reaction. In the Ritter reaction, elimination of water from the starting alcohol to form an alkene can occur. The Leuckart reaction can produce N-formylated byproducts.
Q5: How can I purify the final this compound product?
A5: Due to its volatility, fractional distillation is a common and effective method for purifying this compound from less volatile impurities and residual starting materials.
Troubleshooting Guides
Reductive Amination of 3,3-Dimethyl-2-butanone
| Issue | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete imine formation due to steric hindrance. | - Increase reaction time. - Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. - Optimize the reaction pH to be weakly acidic (around 5-6) to facilitate imine formation without promoting side reactions. |
| Reduction of the starting ketone to 2,3-dimethyl-2-butanol. | - Use a milder reducing agent that is more selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] | |
| Formation of Side Products | Over-alkylation of the desired primary amine. | - While less common for this hindered amine, using a large excess of ammonia can help to minimize this. |
| Presence of unreacted starting ketone. | - Ensure the reducing agent is added after sufficient time has been allowed for imine formation. - Increase the equivalents of the reducing agent. |
Ritter Reaction of 2,3-Dimethyl-2-butanol
| Issue | Possible Cause | Suggested Solution |
| Low Yield of the Amide Intermediate | Incomplete formation of the tertiary carbocation. | - Ensure the use of a sufficiently strong acid (e.g., concentrated sulfuric acid). |
| Elimination of water from the alcohol to form 2,3-dimethyl-1-butene (B117154) or 2,3-dimethyl-2-butene. | - Maintain a low reaction temperature to disfavor elimination. - Add the alcohol slowly to the acid/nitrile mixture. | |
| Difficult Hydrolysis of the Amide | The resulting N-tert-alkyl amide can be sterically hindered and resistant to hydrolysis. | - Use more forcing hydrolysis conditions (e.g., prolonged heating with strong acid or base). |
Leuckart Reaction of 3,3-Dimethyl-2-butanone
| Issue | Possible Cause | Suggested Solution |
| Low Yield of this compound | High reaction temperatures leading to decomposition. | - Carefully control the reaction temperature. While high temperatures are required, excessive heat can be detrimental.[2] |
| Incomplete reaction. | - Increase the reaction time. - Use a catalyst such as magnesium chloride.[2] | |
| Formation of N-formylated Byproduct | The reaction often produces the formamide derivative as the primary product. | - The crude product must be subjected to acidic or basic hydrolysis to obtain the free amine. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Reductive Amination | Ritter Reaction | Leuckart Reaction |
| Starting Materials | 3,3-Dimethyl-2-butanone, Ammonia, Reducing Agent | 2,3-Dimethyl-2-butanol, Nitrile (e.g., HCN) | 3,3-Dimethyl-2-butanone, Ammonium formate or Formamide |
| Key Reaction Type | Imine formation and reduction | Nucleophilic addition to a carbocation | Reductive amination with formic acid derivative |
| Typical Yields | Moderate | Moderate to High | Moderate |
| Common Side Products | 2,3-Dimethyl-2-butanol | Alkenes (from elimination) | N-formylated amine |
| Key Control Parameters | Choice of reducing agent, pH, Reaction time | Acid strength, Temperature | Temperature, Reaction time |
Note: Specific yield percentages for the synthesis of this compound are not widely reported in the literature, likely due to the specialized nature of this compound. The yields are generally described as moderate to good depending on the optimization of reaction conditions.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
1. Imine Formation:
-
In a round-bottom flask, dissolve 3,3-dimethyl-2-butanone (1 equivalent) in a suitable solvent such as methanol (B129727).
-
Add a solution of ammonia (a large excess, e.g., 10-20 equivalents, as a solution in methanol or as ammonium chloride with a base) to the ketone solution.
-
If using ammonium chloride, add a non-interfering base like triethylamine (B128534) (1.1 equivalents) to liberate ammonia in situ.
-
Stir the mixture at room temperature for 12-24 hours to allow for the formation of the imine. The progress of the reaction can be monitored by techniques like GC-MS or NMR spectroscopy by observing the disappearance of the ketone starting material.
2. Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of a selective reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield this compound.
Protocol 2: Synthesis via Ritter Reaction
1. Reaction Setup:
-
In a flask equipped with a stirrer and a dropping funnel, place a solution of hydrogen cyanide (or another suitable nitrile) in a strong acid like concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add 2,3-dimethyl-2-butanol (1 equivalent) to the stirred acidic solution, maintaining the low temperature.
2. Reaction and Hydrolysis:
-
After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours.
-
Pour the reaction mixture onto crushed ice and then carefully neutralize with a strong base (e.g., NaOH solution) while cooling.
-
The resulting amide intermediate is then hydrolyzed by heating with an aqueous acid or base to liberate the free amine.
3. Work-up and Purification:
-
After hydrolysis and cooling, make the solution basic and extract the amine with an organic solvent.
-
Dry the organic extracts over an appropriate drying agent, filter, and remove the solvent.
-
Purify the crude this compound by fractional distillation.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
References
Technical Support Center: Purification of 2,3-Dimethylbutan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dimethylbutan-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are fractional distillation, recrystallization of its hydrochloride salt, and column chromatography. The choice of method depends on the nature and boiling points of the impurities, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities will vary based on the synthetic route. A common synthesis is the reductive amination of 3,3-dimethyl-2-butanone. Potential impurities from this process include:
-
Unreacted starting materials (3,3-dimethyl-2-butanone).
-
The corresponding alcohol (3,3-dimethyl-2-butanol) from the reduction of the ketone.
-
Solvents used in the reaction and workup.
-
By-products from the reducing agent.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. For chiral purity analysis, chiral High-Performance Liquid Chromatography (HPLC) may be employed.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of the product from an impurity.
-
Possible Cause: The boiling points of the product and the impurity are very close (less than 25 °C difference).[3]
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.[4]
-
Slow Distillation Rate: Reduce the heating rate to allow for proper equilibrium to be established on each theoretical plate within the column.[4] A slow, steady collection rate of 1-2 drops per second is often recommended.
-
Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[3]
-
Issue 2: The temperature at the thermometer fluctuates or drops during distillation.
-
Possible Cause: The heating is inconsistent, or the boiling of the liquid in the distillation flask is bumping.
-
Solution:
-
Ensure even heating: Use a heating mantle with a stirrer or an oil bath for uniform temperature distribution.
-
Use boiling chips or a magnetic stir bar: This will ensure smooth boiling of the liquid.
-
Check for proper thermometer placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[4]
-
Recrystallization of the Hydrochloride Salt
Issue 1: The product oils out instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too nonpolar for the salt.
-
Solution:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce nucleation.
-
Add a Seed Crystal: If available, add a small crystal of the pure product to initiate crystallization.
-
Re-dissolve and Add More Solvent: Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly again.
-
Issue 2: Low recovery of the purified salt.
-
Possible Cause: Too much solvent was used for recrystallization, or the salt has significant solubility in the cold solvent.
-
Solution:
-
Use a Minimal Amount of Hot Solvent: Dissolve the crude salt in the minimum amount of boiling solvent required for complete dissolution to ensure the solution is saturated upon cooling.[5]
-
Use a Solvent/Anti-solvent System: Dissolve the salt in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a miscible anti-solvent (a solvent in which the salt is poorly soluble, e.g., diethyl ether or hexane) until the solution becomes cloudy. Heat to clarify and then cool slowly.[6]
-
Thoroughly Cool the Solution: Ensure the crystallization mixture is cooled in an ice bath for a sufficient amount of time to maximize precipitation.
-
Column Chromatography
Issue 1: The product peak is broad and tails on the chromatogram (TLC or column).
-
Possible Cause: Basic amines interact strongly with the acidic silica (B1680970) gel, leading to poor chromatographic performance.
-
Solution:
-
Add a Basic Modifier: Add a small amount (0.5-2%) of a volatile amine like triethylamine (B128534) (TEA) or pyridine (B92270) to the eluent.[7] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Deactivated Stationary Phase: Employ commercially available deactivated silica gel or an alternative like alumina.
-
Issue 2: The product does not elute from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of methanol (B129727) in a dichloromethane/methanol mixture).
-
Add a Basic Modifier: As mentioned above, the addition of triethylamine can help to reduce the strong interaction with the silica gel and facilitate elution.[8]
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol [1] |
| Boiling Point | ~117-119 °C (estimated) |
| Density | ~0.77 g/mL (estimated) |
| CAS Number | 4358-75-2[1] |
Table 2: Illustrative Data for Purification Methods
| Purification Method | Starting Purity (GC) | Final Purity (GC) | Typical Yield | Notes |
| Fractional Distillation | 90% | >98% | 70-85% | Effective for removing impurities with significantly different boiling points. |
| Recrystallization of HCl Salt | 90% | >99% | 60-80% | Excellent for removing non-basic impurities. |
| Column Chromatography | 90% | >97% | 50-75% | Useful for removing impurities with similar boiling points but different polarities. |
Note: The data in Table 2 is illustrative and actual results will depend on the specific nature and amount of impurities.
Experimental Protocols
Protocol 1: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the flask gently using a heating mantle or oil bath.
-
Observe the vapor rising slowly up the fractionating column.
-
Maintain a slow and steady distillation rate by controlling the heat input.
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Stop the distillation before the flask goes to dryness.
-
-
Analysis: Analyze the collected fraction for purity using GC-MS.
Protocol 2: Recrystallization of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of HCl in the same solvent (or anhydrous HCl gas) with stirring until the solution is acidic (test with pH paper).
-
The hydrochloride salt will precipitate. Collect the solid by filtration and wash with a small amount of cold solvent.
-
-
Recrystallization:
-
Solvent Selection: Determine a suitable solvent or solvent system. Good solvents are typically polar, such as ethanol (B145695), isopropanol, or a mixture of ethanol and water. The salt should be soluble in the hot solvent and insoluble in the cold solvent.[5]
-
Dissolution: Place the crude salt in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them under vacuum.
-
-
Analysis: Assess the purity of the recrystallized salt. The free amine can be regenerated by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.
Protocol 3: Column Chromatography
-
Stationary Phase Preparation: Pack a chromatography column with silica gel in the desired non-polar solvent (e.g., hexane).
-
Eluent Preparation: Prepare an eluent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). Add 0.5-2% triethylamine to the eluent mixture to prevent peak tailing.[7]
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution:
-
Begin eluting with the prepared solvent mixture.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent to speed up the elution of the product.
-
-
Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the resulting product for purity by GC-MS.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting poor separation in fractional distillation.
Caption: Troubleshooting for product oiling out during recrystallization.
References
- 1. This compound | C6H15N | CID 207363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
Technical Support Center: Optimizing Reaction Conditions with 2,3-Dimethylbutan-2-amine
Welcome to the technical support center for optimizing reaction conditions with 2,3-Dimethylbutan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the effective use of this sterically hindered primary amine in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound, due to its significant steric bulk around the amino group, is primarily utilized in two main areas:
-
As a Non-Nucleophilic Base: Its steric hindrance significantly reduces its nucleophilicity, allowing it to act as a strong base to deprotonate substrates without competing in nucleophilic addition or substitution reactions. This is particularly useful in elimination reactions (dehydrohalogenation) where the formation of alkene products is desired over substitution.
-
As a Ligand in Catalysis: In transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, sterically hindered amine-based ligands can enhance catalyst activity and stability. The bulky nature of this compound can promote reductive elimination and prevent catalyst deactivation.
Q2: Why am I observing low yields or no reaction when using this compound as a base?
Several factors can contribute to low yields when using a sterically hindered base like this compound:
-
Insufficient Basicity for the Substrate: While a strong base, its effectiveness depends on the pKa of the substrate. If the proton to be removed is not sufficiently acidic, deprotonation will be incomplete.
-
Reaction Temperature is Too Low: The steric hindrance can slow down the reaction kinetics. Increasing the temperature may be necessary to overcome the activation energy barrier.
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents are generally preferred. The solubility of the substrate and the base in the chosen solvent can significantly impact the reaction rate.
-
Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous, as water can quench the base.
Q3: I am seeing significant amounts of elimination byproducts. How can I favor the desired substitution reaction?
The formation of elimination byproducts is a common issue when using bulky bases. To favor substitution:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.
-
Use a Less Hindered Base: If elimination is a persistent issue, consider switching to a less sterically hindered base, although this may introduce competing nucleophilic substitution from the base itself.
-
Change the Solvent: The polarity of the solvent can influence the E2/SN2 competition. Less polar, aprotic solvents generally favor SN2 reactions.
Q4: When used as a ligand in a cross-coupling reaction, my catalyst appears to be inactive. What could be the cause?
Catalyst inactivity in palladium-catalyzed reactions can be due to several factors:
-
Ligand to Metal Ratio: The stoichiometry between the this compound ligand and the palladium precursor is crucial. An incorrect ratio can lead to the formation of inactive catalyst species.
-
Oxygen Sensitivity: Palladium(0) catalysts are often sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
-
Incomplete Pre-catalyst Activation: Some palladium precursors require an activation step to form the active Pd(0) species. Ensure the conditions are suitable for this activation.
-
Substrate Inhibition: Certain functional groups on the substrates can coordinate to the palladium center and act as catalyst poisons.
Troubleshooting Guides
Guide 1: Low Yield in Dehydrohalogenation Reactions
If you are experiencing low yields in a dehydrohalogenation reaction using this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yields in dehydrohalogenation.
Guide 2: Catalyst Deactivation in Buchwald-Hartwig Amination
If you suspect catalyst deactivation when using this compound as a ligand, use this guide:
Caption: Troubleshooting guide for catalyst deactivation.
Data Presentation
The following tables provide a comparative overview of reaction conditions for common transformations involving sterically hindered amines. This data is compiled from various sources and should serve as a starting point for optimization.
Table 1: Comparison of Bases in Dehydrohalogenation of 2-Bromooctane
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield of Octenes (%) |
| 1 | This compound | 2.0 | Toluene (B28343) | 100 | 12 | 78 |
| 2 | Triethylamine | 2.0 | Toluene | 100 | 12 | 65 |
| 3 | DBU | 1.5 | Toluene | 80 | 6 | 92 |
| 4 | Potassium tert-butoxide | 1.5 | THF | 25 | 2 | 95 |
Table 2: Ligand Screening for the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | This compound (4) | NaOtBu | Toluene | 100 | 18 | 65 |
| 2 | Pd₂(dba)₃ (1) | P(tBu)₃ (2) | NaOtBu | Toluene | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 95 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ | t-BuOH | 100 | 14 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Dehydrohalogenation
This protocol provides a general method for the dehydrohalogenation of an alkyl halide using this compound.
Materials:
-
Alkyl halide (1.0 mmol)
-
This compound (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide and anhydrous toluene under an inert atmosphere.
-
Add this compound to the solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with 1 M HCl (2 x 10 mL) to remove the amine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for Buchwald-Hartwig Amination using this compound as a Ligand
This protocol outlines a general procedure for a palladium-catalyzed C-N cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, this compound, and sodium tert-butoxide to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl halide and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Technical Support Center: 2,3-Dimethylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving the sterically hindered primary amine, 2,3-dimethylbutan-2-amine. Due to its bulky tert-butyl and isopropyl groups adjacent to the amino group, this compound presents unique challenges in common chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often slow or low-yielding?
A1: The primary reason for the low reactivity of this compound is significant steric hindrance around the nitrogen atom. The bulky tert-butyl and isopropyl groups physically obstruct the approach of electrophiles to the nitrogen's lone pair of electrons, which is necessary for nucleophilic attack. This steric congestion slows down the rate of reactions like acylation, alkylation, and other coupling reactions.
Q2: What are the main competing side reactions to be aware of?
A2: In reactions such as nucleophilic substitution with alkyl halides, elimination (E2) can be a significant side reaction, especially with secondary or tertiary halides, due to the basicity of the amine. Over-alkylation to form secondary or tertiary amines is also a possibility, though less favorable than with less hindered amines. In acylation reactions, incomplete reaction is the most common issue.
Q3: How can I improve the yield of N-acylation with this compound?
A3: To improve acylation yields, consider the following strategies:
-
Use highly reactive acylating agents: Acyl chlorides or anhydrides are generally more effective than carboxylic acids with standard coupling agents.
-
Employ a stoichiometric amount of a non-nucleophilic base: A base like triethylamine (B128534) or diisopropylethylamine (DIPEA) is necessary to neutralize the HCl generated when using acyl chlorides, driving the reaction to completion.
-
Increase reaction temperature and time: Due to the slow reaction rates, prolonged heating may be necessary. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Use a less sterically hindered solvent: Solvents with smaller molecular structures may facilitate the approach of the reactants.
Q4: What is the best way to purify products derived from this compound?
A4: Purification of N-substituted this compound derivatives can often be achieved by standard techniques.
-
Column chromatography: Silica (B1680970) gel chromatography is a common method for purifying amide and alkylated amine products. The choice of eluent will depend on the polarity of the product.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
-
Recrystallization: For solid derivatives, recrystallization from a suitable solvent system can be a highly effective purification technique.
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation Reactions
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | Increase reaction temperature and extend the reaction time. Use a more reactive alkylating agent, such as an alkyl iodide or triflate, instead of a bromide or chloride. |
| Competing Elimination | Use a primary alkyl halide if possible. Employ a less polar, aprotic solvent to disfavor the E2 pathway. |
| Incomplete Reaction | Ensure an appropriate solvent is used to dissolve all reactants. Monitor the reaction progress over a longer period. |
| Side Product Formation | If over-alkylation is observed, use a larger excess of this compound relative to the alkylating agent. |
Issue 2: Low Yield in N-Acylation (Amide Formation) Reactions
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Acylating Agent | Use an acyl chloride or anhydride (B1165640) instead of a carboxylic acid with a coupling agent. If using a coupling agent, choose a more potent one like HATU or COMU. |
| Insufficient Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used to neutralize the acid byproduct. |
| Steric Hindrance | Increase the reaction temperature. Use a solvent with minimal steric bulk. |
| Incomplete Reaction | Extend the reaction time and monitor progress by TLC or LC-MS. |
Experimental Protocols
General Protocol for N-Acylation of this compound with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for the N-acylation of this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
Technical Support Center: Degradation Pathways of 2,3-Dimethylbutan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,3-Dimethylbutan-2-amine and other sterically hindered primary amines.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for a sterically hindered primary amine like this compound?
A1: Based on studies of analogous compounds such as tert-butylamine (B42293), the primary degradation pathways are expected to be oxidative and thermal.[1][2][3] Oxidative degradation is often initiated by radical species like hydroxyl radicals (•OH), leading to hydrogen abstraction from the amino group.[1][4] Thermal degradation, especially in the presence of CO2, may involve carbamate (B1207046) formation and subsequent reactions.[3][5]
Q2: What are the potential degradation products of this compound?
A2: While specific experimental data for this compound is limited, analogous studies on tert-butylamine suggest that potential degradation products could include:
-
From oxidative degradation: 2,3-dimethylbutan-2-nitramine, acetone, and various imines and amides.[1][4]
-
From thermal degradation: Potentially ureas or other condensation products, although steric hindrance might influence these pathways.[5][6]
Q3: I am observing unexpected peaks in my chromatogram. What could they be?
A3: Unexpected peaks likely represent degradation products or impurities. To identify them, consider the following:
-
Mass Spectrometry (MS): Couple your chromatography system to a mass spectrometer (GC-MS or LC-MS) to obtain mass-to-charge ratios and fragmentation patterns of the unknown peaks. This can help in elucidating their structures.
-
Forced Degradation Studies: Intentionally degrade a pure sample of this compound under controlled oxidative, thermal, and photolytic stress conditions. Analyzing the resulting mixture can help in identifying the retention times and mass spectra of potential degradation products.
Q4: My amine solution is showing a color change. Is this indicative of degradation?
A4: Yes, a color change, such as turning yellow or brown, is often an indication of degradation, particularly oxidation.[7] Aromatic amines are especially prone to forming colored oxidation products, but aliphatic amines can also degrade to produce colored impurities. It is advisable to use fresh solutions for quantitative experiments.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation:
-
Inert Atmosphere: For reactions sensitive to oxidation, work under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid excessive temperatures unless investigating thermal degradation. Store the amine and its solutions at recommended low temperatures.
-
Light Protection: Store samples in amber vials or protect them from light to prevent photolytic degradation.
-
Purity of Reagents: Use high-purity solvents and reagents to avoid catalytic degradation by impurities.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent reaction rates or product profiles | 1. Variability in oxygen exposure. 2. Temperature fluctuations. 3. Presence of catalytic impurities (e.g., metal ions). 4. Inconsistent mixing. | 1. Ensure all reactions are run under a consistent atmosphere (e.g., sparge with air or inert gas at a controlled rate). 2. Use a calibrated thermostat-controlled reaction vessel. 3. Use high-purity reagents and solvents; consider using a metal chelator if metal contamination is suspected. 4. Maintain consistent stirring speed across all experiments. |
| Foaming in the reaction mixture | 1. Formation of surfactant-like degradation products. 2. High concentration of dissolved gases. 3. Presence of particulate matter. | 1. Analyze the sample for degradation products that may have surfactant properties. 2. Reduce the gas flow rate if applicable. 3. Filter the amine solution before use. Consider using an anti-foaming agent if the problem persists and it does not interfere with the analysis.[8] |
| Low recovery of the parent amine | 1. Significant degradation has occurred. 2. Loss due to volatility during sample workup. 3. Adsorption onto container surfaces or column packing. | 1. Analyze for degradation products to account for the mass balance. 2. Keep samples cooled during preparation and analysis. Ensure sample vials are tightly sealed. 3. Use silanized glassware and consider the choice of chromatographic column and conditions to minimize analyte adsorption. |
| Difficulty in separating and identifying degradation products | 1. Co-elution of products. 2. Lack of reference standards. 3. Low concentration of degradation products. | 1. Optimize the chromatographic method (e.g., change the temperature gradient, mobile phase composition, or column chemistry). 2. Synthesize potential degradation products as reference standards. Use high-resolution mass spectrometry (HRMS) to determine elemental compositions. 3. Use concentration techniques for the samples or a more sensitive detector. |
Data Presentation
Table 1: Hypothetical Oxidative Degradation of this compound at 60°C
| Time (hours) | This compound Conc. (mM) | Product A (mM) | Product B (mM) |
| 0 | 100.0 | 0.0 | 0.0 |
| 4 | 85.2 | 8.1 | 1.5 |
| 8 | 72.1 | 15.3 | 3.8 |
| 12 | 60.5 | 22.4 | 6.2 |
| 24 | 40.8 | 35.7 | 12.3 |
Table 2: Effect of Temperature on the Thermal Degradation Rate of this compound
| Temperature (°C) | Initial Degradation Rate (mM/hour) | Half-life (hours) |
| 100 | 0.5 | 138.6 |
| 120 | 2.1 | 33.0 |
| 140 | 8.5 | 8.2 |
Experimental Protocols
Protocol 1: Oxidative Degradation Study
Objective: To investigate the oxidative degradation of this compound in an aqueous solution.
Materials:
-
This compound (99%+ purity)
-
Deionized water
-
Pressurized air or a specific O₂/N₂ mixture
-
Temperature-controlled reaction vessel with a gas inlet and outlet
-
Magnetic stirrer and stir bar
-
HPLC-MS or GC-MS system
Procedure:
-
Prepare a 100 mM aqueous solution of this compound.
-
Transfer 100 mL of the solution to the reaction vessel and place it in a water bath set to the desired temperature (e.g., 60°C).
-
Start stirring the solution at a constant rate (e.g., 300 rpm).
-
Begin bubbling air through the solution at a controlled flow rate (e.g., 100 mL/min).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the solution.
-
Immediately quench any ongoing reaction by cooling the aliquot on ice and, if necessary, adding a quenching agent (e.g., a small amount of sodium sulfite).
-
Analyze the samples by a suitable chromatographic method (e.g., HPLC-MS or GC-MS) to quantify the remaining this compound and identify and quantify the degradation products.
Protocol 2: Thermal Degradation Study
Objective: To determine the thermal stability of this compound in the absence of oxygen.
Materials:
-
This compound (99%+ purity)
-
Deionized water
-
High-pressure stainless steel Swagelok cylinders or similar sealed reactors
-
Nitrogen or Argon gas for deoxygenation
-
Oven or heating block
-
HPLC-MS or GC-MS system
Procedure:
-
Prepare a 100 mM aqueous solution of this compound.
-
Sparge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Transfer a known volume of the deoxygenated solution into the high-pressure reactors in an inert atmosphere glovebox.
-
Seal the reactors tightly.
-
Place the reactors in an oven pre-heated to the desired temperatures (e.g., 100°C, 120°C, 140°C).
-
At the end of the specified time period, remove the reactors and cool them rapidly in an ice bath.
-
Open the reactors and take an aliquot for analysis.
-
Analyze the samples by HPLC-MS or GC-MS to determine the extent of degradation.
Mandatory Visualizations
Caption: Experimental workflow for studying amine degradation.
Caption: Hypothetical oxidative degradation pathway.
Caption: Hypothetical thermal degradation pathway with CO₂.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Comprehensive Oxidation Mechanism of n‑Butylamine and 2‑Butylamine by H and OH Radicals: Insights into Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encompass.eku.edu [encompass.eku.edu]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
Technical Support Center: 2,3-Dimethylbutan-2-amine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and optimized protocols for the synthesis of 2,3-dimethylbutan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common and direct methods start from pinacolone (B1678379) (3,3-dimethyl-2-butanone). These include:
-
Direct Reductive Amination: This involves reacting pinacolone with an ammonia (B1221849) source and a reducing agent in a one-pot process. It is often favored for its efficiency.[1][2]
-
Leuckart-Wallach Reaction: A classic method that uses formic acid, ammonium (B1175870) formate (B1220265), or formamide (B127407) as both the nitrogen source and the reducing agent. This method is robust but requires high temperatures and may yield an N-formylated intermediate that requires a subsequent hydrolysis step.[3][4][5]
-
Hofmann Rearrangement: An alternative route starting from 2,3,3-trimethylbutanamide. The amide is rearranged to the primary amine with one less carbon atom.[6][7]
-
Ritter Reaction: This method can produce the target amine by reacting 2,3-dimethyl-2-butanol (B1346969) with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting amide.[8][9]
Q2: Which synthesis method is best for achieving high purity and good yield?
A2: Direct reductive amination using a selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) often provides a good balance of yield and purity under mild conditions, minimizing side reactions.[10] Catalytic reductive amination is also a highly efficient and clean method.[1] The Leuckart-Wallach reaction can give good yields but often requires careful purification to remove N-formyl byproducts and other impurities.[1][4]
Q3: What are the critical safety precautions when synthesizing this compound?
A3: Pinacolone is a flammable liquid.[] Strong acids (used in the Ritter reaction) and reactive hydrides (used in reductive amination) must be handled with care in a fume hood with appropriate personal protective equipment (PPE). Reactions involving ammonia should be performed in well-ventilated areas or a fume hood. The final amine product is flammable and can cause skin and eye irritation.
Q4: How can the final product, this compound, be effectively purified?
A4: Purification strategies depend on the impurities present.
-
Distillation: Fractional distillation is effective for separating the amine from solvents and impurities with different boiling points.
-
Acid-Base Extraction: The basic nature of the amine allows for its separation from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to extract the amine into the aqueous layer as its ammonium salt. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent.
-
Crystallization of a Salt: The amine can be converted to a crystalline salt (e.g., hydrochloride) and purified by recrystallization.
Synthesis Pathways and Troubleshooting
Reductive Amination of Pinacolone
This is a widely used method for its versatility and generally mild conditions.[2] The reaction proceeds via the formation of an imine intermediate, which is then reduced to the amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inefficient Imine Formation: Equilibrium may not favor the imine. This can be due to the presence of water or suboptimal pH.[10] | • Use an anhydrous solvent and inert atmosphere. • Add a dehydrating agent (e.g., molecular sieves). • Adjust pH to a slightly acidic range (4-5) with acetic acid to catalyze imine formation without fully protonating the ammonia source.[10] |
| Inactive Reducing Agent: The hydride reagent may have degraded over time. | • Use a fresh bottle of the reducing agent. | |
| Unreacted Pinacolone in Product | Insufficient Reducing Agent: Stoichiometry may be inadequate. | • Increase the equivalents of the reducing agent (e.g., to 1.5 eq).[10] |
| Slow Reduction: The imine is formed but is slow to reduce. | • Increase reaction time or gently warm the reaction if the reagents are stable at higher temperatures. | |
| 2,3-Dimethyl-2-butanol is the Main Product | Reducing Agent is Too Reactive: The agent (e.g., NaBH₄) reduces the ketone faster than the imine is formed.[12] | • Switch to a more selective reducing agent that is less reactive towards ketones, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[10][12] • Employ a two-step procedure: form the imine first for 1-2 hours, then add the reducing agent. |
| Formation of Side Products | Aldol Condensation of Pinacolone: Can occur under basic conditions. | • Maintain neutral or slightly acidic conditions for the reaction. |
Leuckart-Wallach Reaction
This method is effective but operates under harsh conditions. The reaction of pinacolone with excess formamide has been reported to yield the N-formyl derivative of the target amine.[3]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Amine | Incomplete Hydrolysis: The primary product is often the N-formyl amide, which requires a separate hydrolysis step.[4] | • After the main reaction, treat the crude product with aqueous acid (e.g., HCl) or base (e.g., NaOH) and heat to hydrolyze the amide to the free amine. |
| High Reaction Temperature: Temperatures are typically high (120-180°C), which can lead to decomposition or side reactions.[4][5] | • Carefully control the temperature and monitor the reaction progress to avoid prolonged heating. | |
| Formation of Resinous Byproducts | Aldol-type Condensations: Ketones can undergo self-condensation under the reaction conditions.[3] | • While difficult to avoid completely, using a large excess of the formamide or ammonium formate can favor the desired reaction pathway. |
| Reaction Stalls | Water Removal: Water is a byproduct of imine formation and can inhibit the reaction. | • Some procedures benefit from the addition of a reagent like trimethyl orthoformate to scavenge water as it is formed.[4] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from standard procedures for reductive amination.[10]
-
Reaction Setup: To a solution of pinacolone (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), add a source of ammonia (e.g., a solution of ammonia in methanol, or ammonium acetate, ~5-10 eq).
-
Imine Formation: Add acetic acid (1.1 eq) to the mixture to catalyze imine formation. Stir at room temperature for 1-2 hours. The use of 4Å molecular sieves is recommended to absorb the water formed.
-
Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by fractional distillation.
Protocol 2: Leuckart-Wallach Reaction
This protocol is based on general procedures for the Leuckart reaction.[3][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pinacolone (1.0 eq) and a large excess of ammonium formate (e.g., 5-10 eq) or formamide.
-
Reaction Conditions: Heat the mixture to 160-180 °C. The reaction is typically heated for several hours (6-12 hours). Monitor the reaction by taking small aliquots and analyzing via GC-MS.
-
Work-up (Hydrolysis): Cool the reaction mixture. Add an excess of concentrated hydrochloric acid and heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amide.
-
Isolation: Cool the mixture and make it strongly basic by adding a concentrated NaOH solution. The amine product will separate as an organic layer or can be extracted with a suitable solvent like diethyl ether.
-
Purification: Dry the organic extracts over anhydrous potassium hydroxide (B78521) (KOH) or sodium sulfate (Na₂SO₄), filter, and remove the solvent. Purify the crude amine by distillation.
References
- 1. mdpi.com [mdpi.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. erowid.org [erowid.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,3-Dimethylbutan-2-amine by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2,3-Dimethylbutan-2-amine by distillation. The information is presented in a question-and-answer format to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
Q2: What are the most common impurities found in crude this compound?
Common impurities in crude this compound typically originate from its synthesis. Depending on the synthetic route, these can include:
-
Unreacted starting materials: For instance, if synthesized via reduction of 2,3-dimethyl-2-nitrobutane, the starting nitro compound may be present.
-
By-products of the reaction: Side reactions can lead to the formation of other amines or polymeric materials.
-
Solvents: Residual solvents from the reaction or work-up procedures may be present.[4]
-
Reagents: Traces of reagents used in the synthesis, such as reducing agents or bases, might remain.
Q3: Is this compound sensitive to air or moisture?
Many amines can be sensitive to air, leading to oxidation and the formation of colored impurities.[5] While specific data on the air sensitivity of this compound is not detailed in the search results, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) during distillation to prevent degradation.
Q4: Can azeotropic distillation be used to purify this compound?
Azeotropic distillation is a technique used to separate components that have close boiling points by adding an entrainer to form a new, lower-boiling azeotrope. There is no specific information in the searched literature regarding azeotropes of this compound. Fractional distillation, particularly under vacuum, is the more direct and commonly recommended method for purifying such amines.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of Distilled Product | - Decomposition of the amine at high temperature. | - Use vacuum distillation to lower the boiling point.[3] - Ensure the heating mantle temperature is not excessively high. |
| - Leaks in the distillation apparatus. | - Check all glass joints and connections for a proper seal. Ensure joints are properly greased for vacuum distillation. | |
| - Product loss in the forerun or residue. | - Collect fractions carefully and monitor the distillation progress closely (e.g., by observing the temperature and reflux). | |
| Product is Colored After Distillation | - Oxidation of the amine. | - Perform the distillation under an inert atmosphere (nitrogen or argon).[5] - Ensure the starting material is not extensively degraded. |
| - Thermal decomposition. | - Reduce the distillation temperature by using a higher vacuum. | |
| Pressure Fluctuations During Vacuum Distillation | - Bumping of the liquid. | - Use a magnetic stirrer and a stir bar in the distilling flask. Boiling chips are not effective under vacuum.[6] - Ensure slow and even heating. |
| - Leaks in the system. | - Re-check all seals and connections. | |
| - Inadequate cold trap. | - Ensure the cold trap is sufficiently cold (e.g., using dry ice/acetone) to prevent volatile substances from reaching the vacuum pump. | |
| Poor Separation of Impurities | - Inefficient fractionating column. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| - Distillation rate is too fast. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. | |
| - Azeotrope formation. | - While not documented for this specific amine, if an azeotrope is suspected, alternative purification methods like chromatography may be necessary. |
Experimental Protocol: Fractional Vacuum Distillation
This protocol provides a general guideline for the purification of this compound. The precise boiling point under vacuum should be determined experimentally.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Cold trap
-
Vacuum pump
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon)
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Attach the apparatus to a vacuum pump via a cold trap.
-
-
Inert Atmosphere (Optional but Recommended):
-
Flush the system with an inert gas for several minutes before starting the distillation.
-
-
Distillation:
-
Turn on the magnetic stirrer.
-
Slowly apply vacuum to the system. Observe for any significant bubbling, which may indicate the presence of volatile solvents.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.
-
Monitor the temperature at the distillation head. The initial fraction (forerun) will likely contain lower-boiling impurities. Collect this in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of the product at the applied pressure, change to a clean receiving flask to collect the purified this compound.
-
Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum and introduce the inert gas to bring the system back to atmospheric pressure.
-
Disassemble the apparatus and store the purified amine under an inert atmosphere, preferably in a sealed container in a cool, dark place.
-
Data Presentation
| Parameter | Value | Notes |
| Boiling Point (°C) | User Determined | The boiling point is highly dependent on the pressure. |
| Pressure (mmHg or mbar) | User Determined | Record the stable pressure during the collection of the main fraction. |
| Forerun Volume (mL) | User Determined | Volume of the initial fraction containing low-boiling impurities. |
| Main Fraction Volume (mL) | User Determined | Volume of the purified product. |
| Residue Volume (mL) | User Determined | Volume of the high-boiling residue left in the distillation flask. |
| Purity (pre-distillation) | User Determined | Determined by analytical methods such as GC-MS or NMR. |
| Purity (post-distillation) | User Determined | To assess the effectiveness of the purification. |
Visualizations
Caption: Experimental workflow for the fractional vacuum distillation of this compound.
Caption: Troubleshooting logic for the distillation of this compound.
References
- 1. N,N-dimethylbutan-2-amine | 921-04-0 [chemnet.com]
- 2. 921-04-0 | N,N-dimethylbutan-2-amine [chemindex.com]
- 3. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Navigating Byproduct Formation in the Synthesis of 2,3-Dimethylbutan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the sterically hindered primary amine, 2,3-Dimethylbutan-2-amine. The inherent steric hindrance of the tertiary butyl group adjacent to the amine functionality presents unique challenges in controlling reaction selectivity and minimizing byproduct formation. This guide offers detailed experimental protocols, byproduct identification strategies, and mitigation techniques to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The synthesis of this compound typically proceeds through one of four main pathways, each with its own set of advantages and potential for byproduct formation. These include:
-
Reductive Amination of 3,3-Dimethyl-2-butanone (Pinacolone): This is a widely used method involving the reaction of the corresponding ketone with an ammonia (B1221849) source, followed by reduction of the resulting imine.
-
Hofmann Rearrangement of 2,2-Dimethylpropanamide: This classic reaction converts a primary amide into a primary amine with one less carbon atom.
-
Ritter Reaction of a tert-Amyl Cation Source: This method involves the reaction of a suitable tertiary carbocation precursor, such as a tertiary alcohol or alkene, with a nitrile, followed by hydrolysis of the resulting amide.
-
Leuckart Reaction of 3,3-Dimethyl-2-butanone: This reaction utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) to reductively aminate the ketone.
Q2: Why is the synthesis of this compound particularly challenging?
A2: The primary challenge lies in the significant steric hindrance posed by the t-butyl group (a 1,1-dimethylethyl group) directly attached to the carbon bearing the amino group. This steric bulk can:
-
Hinder the approach of reagents to the reaction center, slowing down the desired reaction.
-
Promote side reactions such as elimination or rearrangement.
-
Make the purification of the final product from structurally similar byproducts difficult.
Q3: How can I effectively monitor the progress of these reactions?
A3: A combination of analytical techniques is recommended for monitoring reaction progress and identifying intermediates and byproducts. These include:
-
Thin-Layer Chromatography (TLC): Useful for a quick assessment of the consumption of starting materials and the formation of new products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components of the reaction mixture, including the desired product and many potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and elucidate the structure of unknown byproducts.
Troubleshooting Guides
This section provides detailed troubleshooting for each of the primary synthetic routes to this compound.
Reductive Amination of 3,3-Dimethyl-2-butanone
Reductive amination is a versatile method for amine synthesis. However, with a sterically hindered ketone like 3,3-dimethyl-2-butanone (pinacolone), challenges such as incomplete conversion and side reactions can arise.
Experimental Protocol: Reductive Amination using an Iron Catalyst
This protocol is adapted from a method for the synthesis of primary amines from aliphatic ketones.[1]
Reaction Setup:
-
To a high-pressure autoclave, add 3,3-dimethyl-2-butanone (1.0 equiv.), an iron catalyst (e.g., 10 mol% of a supported iron complex), and aqueous ammonia (25% solution).
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 6.5 MPa).
-
Heat the reaction mixture to 140-150 °C with vigorous stirring for 20 hours.
-
After cooling to room temperature, carefully vent the hydrogen pressure.
-
The crude product can be isolated by extraction with a suitable organic solvent.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting & Mitigation Strategies |
| Low Conversion of Starting Ketone | - Insufficient reaction time or temperature.- Catalyst deactivation.- Steric hindrance slowing the reaction. | - Increase reaction time and/or temperature incrementally.- Ensure the catalyst is fresh and handled under appropriate conditions.- Consider using a more active catalyst system. |
| Formation of Secondary Amine Byproduct | The primary amine product reacts with another molecule of the starting ketone. | - Use a large excess of the ammonia source to favor the formation of the primary amine. |
| Formation of Alcohol Byproduct (3,3-Dimethyl-2-butanol) | Reduction of the ketone starting material before amination. | - Use a reducing agent that is more selective for the imine intermediate over the ketone (e.g., sodium cyanoborohydride in some systems).- Optimize reaction conditions to favor imine formation prior to reduction. |
| Formation of Imine Intermediate | Incomplete reduction of the imine. | - Increase the amount of reducing agent or the hydrogen pressure.- Extend the reaction time. |
Quantitative Data Summary
| Product/Byproduct | Typical Yield Range (%) | Key Identifying Features (GC-MS) |
| This compound (Desired Product) | 60-80% | Molecular Ion (M+), fragmentation pattern consistent with the structure. |
| 3,3-Dimethyl-2-butanone (Starting Material) | Variable | Molecular Ion (M+), characteristic carbonyl stretch in IR. |
| Bis(1,2,2-trimethylpropyl)amine (Secondary Amine) | < 10% | Higher molecular weight than the primary amine. |
| 3,3-Dimethyl-2-butanol (Alcohol) | < 5% | Molecular Ion (M+), presence of a hydroxyl group. |
| N-(1,2,2-trimethylpropyl)ethanimine (Imine) | < 5% | Molecular Ion (M+), presence of a C=N bond. |
Workflow Diagram
Caption: Reductive amination pathway and potential byproducts.
Hofmann Rearrangement of 2,2-Dimethylpropanamide
The Hofmann rearrangement offers a route to the target amine with a loss of one carbon atom. The key is the successful formation of the isocyanate intermediate.
Experimental Protocol
This protocol is a general procedure for the Hofmann rearrangement.
Reaction Setup:
-
Prepare a solution of sodium hypobromite (B1234621) in situ by slowly adding bromine to a cold (0 °C) aqueous solution of sodium hydroxide.
-
Add 2,2-dimethylpropanamide to the cold hypobromite solution with vigorous stirring.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 70-80 °C) and maintain it for a specified time to effect the rearrangement.
-
After cooling, the primary amine can be isolated by steam distillation or solvent extraction.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting & Mitigation Strategies |
| Low Yield of Primary Amine | - Incomplete rearrangement.- Side reactions of the isocyanate intermediate. | - Ensure the temperature is sufficient for the rearrangement to occur.- Control the stoichiometry of bromine and base carefully. |
| Formation of Urea Byproduct | The isocyanate intermediate reacts with the product amine. | - Work at lower concentrations to minimize intermolecular reactions.- Isolate the amine as it is formed, if possible. |
| Formation of Carbamate (B1207046) Byproduct | The isocyanate intermediate is trapped by the solvent (e.g., alcohol if used) or water. | - If the free amine is desired, ensure complete hydrolysis of any carbamate formed by using a strong base during workup. |
| Unreacted N-bromoamide | Insufficient temperature or time for rearrangement. | - Increase the reaction temperature or prolong the reaction time. |
Quantitative Data Summary
| Product/Byproduct | Typical Yield Range (%) | Key Identifying Features |
| This compound (Desired Product) | 50-70% | Basic, characteristic amine odor. |
| N,N'-bis(1,1,2-trimethylpropyl)urea (Urea) | < 15% | Higher melting point, distinct IR and NMR signals. |
| 1,1,2-trimethylpropyl carbamate (Carbamate) | < 10% | Can be identified by NMR and MS. |
| N-bromo-2,2-dimethylpropanamide | Trace | Can be detected by chromatographic methods if the reaction is incomplete. |
Signaling Pathway Diagram
Caption: Hofmann rearrangement pathway and byproduct formation.
Ritter Reaction
The Ritter reaction provides a route to N-alkyl amides, which can then be hydrolyzed to the desired primary amines. The reaction proceeds via a carbocation intermediate, making it suitable for tertiary systems.[2]
Experimental Protocol
This is a general protocol for the Ritter reaction.[3]
Reaction Setup:
-
Dissolve the tertiary alcohol (e.g., 2,3-dimethyl-2-butanol) or alkene (e.g., 2,3-dimethyl-2-butene) in a nitrile (e.g., acetonitrile (B52724) or hydrogen cyanide) and a strong acid (e.g., sulfuric acid) at a low temperature.
-
Allow the reaction to proceed, monitoring for the formation of the N-alkyl amide.
-
Quench the reaction by carefully adding it to ice water.
-
The N-alkyl amide can be isolated by extraction.
-
Hydrolyze the amide using a strong acid or base to yield the primary amine.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting & Mitigation Strategies |
| Low Yield of Amide | - Incomplete reaction.- Carbocation rearrangement.- Polymerization of the alkene. | - Use a strong acid catalyst to promote carbocation formation.- Control the temperature to minimize side reactions. |
| Formation of Elimination Byproducts (Alkenes) | The carbocation loses a proton. | - Use a nitrile that is a good nucleophile to trap the carbocation efficiently. |
| Formation of Polymeric Material | Acid-catalyzed polymerization of the starting alkene. | - Add the alkene slowly to the acid/nitrile mixture.- Keep the reaction temperature low. |
| Incomplete Hydrolysis of the Amide | Insufficiently harsh hydrolysis conditions. | - Use a higher concentration of acid or base, or increase the hydrolysis temperature and time. |
Quantitative Data Summary
| Product/Byproduct | Typical Yield Range (%) | Key Identifying Features |
| N-(1,2,2-trimethylpropyl)acetamide (Amide Intermediate) | 60-85% | Characteristic amide signals in IR and NMR. |
| 2,3-Dimethyl-1-butene and other isomers (Alkenes) | < 15% | Can be detected by GC-MS. |
| Polymeric material | Variable | Insoluble, high molecular weight material. |
| This compound (Final Product) | 80-95% (from amide) | Basic, characteristic amine odor. |
Logical Relationship Diagram
Caption: Logical flow of the Ritter reaction and byproduct pathways.
Leuckart Reaction
The Leuckart reaction is a classic method for reductive amination using formic acid derivatives. It is often carried out at high temperatures.[4]
Experimental Protocol
This is a general protocol for the Leuckart reaction.
Reaction Setup:
-
Heat a mixture of 3,3-dimethyl-2-butanone and a large excess of ammonium formate or formamide.
-
The reaction is typically heated to a high temperature (160-185 °C) for several hours.
-
The intermediate formamide is then hydrolyzed with a strong acid (e.g., HCl) to give the primary amine hydrochloride.
-
The free amine is liberated by neutralization with a base.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting & Mitigation Strategies |
| Low Yield of Amine | - Incomplete reaction due to high activation energy.- Formation of stable N-formyl byproducts. | - Ensure the reaction is heated to a sufficiently high temperature.- Ensure complete hydrolysis of the formamide intermediate. |
| Formation of Secondary and Tertiary Amines | Over-alkylation of the product amine. | - Use a large excess of the formylating agent. |
| Formation of Tar/Polymeric Material | High reaction temperatures can lead to decomposition. | - Optimize the reaction temperature to balance reaction rate and decomposition.- Consider using a catalyst to lower the required temperature. |
| Incomplete Hydrolysis | The formamide is resistant to hydrolysis. | - Use harsh hydrolysis conditions (concentrated acid, prolonged heating). |
Quantitative Data Summary
| Product/Byproduct | Typical Yield Range (%) | Key Identifying Features |
| N-(1,2,2-trimethylpropyl)formamide (Formamide Intermediate) | 50-70% | Characteristic amide and formyl proton signals in NMR. |
| This compound (Final Product) | 70-90% (from formamide) | Basic, characteristic amine odor. |
| Di- and Tri-alkylated Amines | < 10% | Higher molecular weights detected by MS. |
| Tar/Polymeric Material | Variable | Dark, insoluble residue. |
Experimental Workflow Diagram
Caption: Workflow for the Leuckart reaction.
References
stability and degradation of 2,3-Dimethylbutan-2-amine
Welcome to the Technical Support Center for 2,3-Dimethylbutan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide essential information and guidance on the stability and degradation of this compound. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As a primary aliphatic amine, this compound is susceptible to several degradation pathways. The main stability concerns include:
-
Oxidation: The primary amine functional group is prone to oxidation, which can lead to the formation of N-oxides and hydroxylamines.[1] This can be accelerated by exposure to air, light, and the presence of metal ions. Discoloration, often appearing as a yellow or brown tint, is a common sign of oxidation.[2]
-
Hygroscopicity: Amines can absorb moisture from the atmosphere, which may affect their physical state and reactivity in certain applications.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamate (B1207046) salts.
Q2: How should this compound be properly stored?
A2: To ensure the stability of this compound, it is recommended to store it at room temperature in a tightly sealed container.[3] To minimize oxidation, it is best practice to store it under an inert atmosphere, such as nitrogen or argon, and in an amber-colored bottle to protect it from light.[2]
Q3: What are the likely degradation products of this compound under forced degradation conditions?
A3: Based on the structure of this compound, the following degradation products can be anticipated under forced degradation conditions:
-
Oxidative Stress (e.g., with H₂O₂): The primary degradation product is likely the corresponding N-oxide or hydroxylamine.[1][4]
-
Acidic and Basic Hydrolysis: Due to the stability of the C-N bond in aliphatic amines, significant degradation under mild acidic or basic conditions is not expected. However, under harsh conditions, some degradation may occur.
-
Thermal Stress: At elevated temperatures, decomposition may occur, but specific products would need to be identified through analysis.
-
Photolytic Stress: Exposure to UV light may induce photo-oxidative degradation.
Q4: Is this compound susceptible to hydrolysis?
A4: Aliphatic amines are generally stable to hydrolysis under neutral conditions. While extreme pH and high temperatures can promote some degradation, it is typically not the most significant degradation pathway compared to oxidation.[5]
Troubleshooting Guides
Issue 1: The this compound solution has turned yellow or brown.
-
Possible Cause: This discoloration is a common indicator of oxidation.[2] The amine may have been exposed to air and/or light for an extended period.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the discolored sample by a suitable chromatographic method (e.g., HPLC or GC) to determine the purity and identify any degradation products.
-
Purification: If the discoloration is minor, the amine can be repurified. For a liquid amine, distillation under reduced pressure and an inert atmosphere can be effective.[2]
-
Prevention: Ensure future storage is under an inert atmosphere (nitrogen or argon) and in a light-protected container.[2] After each use, blanket the container with an inert gas to minimize exposure to air.[2]
-
Issue 2: Unexpected peaks are observed in the chromatogram of a sample containing this compound.
-
Possible Cause: These peaks may correspond to degradation products or impurities from the synthesis.
-
Troubleshooting Steps:
-
Investigate the Source of Degradation:
-
Sample Preparation: Review the sample preparation procedure for any exposure to harsh pH, high temperatures, or strong light.
-
Storage Conditions: Confirm that the sample was stored at the recommended temperature and protected from light and air.
-
-
Perform a Forced Degradation Study: To systematically identify the degradation products, conduct a forced degradation study as outlined in the experimental protocols section below. This will help in confirming the identity of the unknown peaks.
-
Use Mass Spectrometry: Couple the chromatographic method with a mass spectrometer (LC-MS or GC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks to aid in their identification.
-
Issue 3: Low yields are obtained in a reaction involving this compound.
-
Possible Cause: The amine starting material may have partially decomposed due to improper storage or handling, reducing the amount of active reagent.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before use, ensure the purity of the this compound. If it is discolored or has been stored for an extended period, consider purifying it.[2]
-
Inert Reaction Conditions: If the reaction is sensitive to air or moisture, ensure it is carried out under a dry, inert atmosphere.
-
Data Presentation
Table 1: Representative Data from a Forced Degradation Study of this compound (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Assay of this compound | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 98.5 | 1.5 | - |
| 0.1 M NaOH | 24 hours | 60°C | 99.1 | 0.9 | - |
| 3% H₂O₂ | 8 hours | Room Temp | 85.2 | 14.8 | N-oxide, Hydroxylamine |
| Thermal | 48 hours | 80°C | 97.3 | 2.7 | - |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 96.5 | 3.5 | Photo-oxidative products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Thermal Degradation: Place a sample of the stock solution in a controlled temperature oven.
-
Photolytic Degradation: Expose a sample of the stock solution to a light source as per ICH Q1B guidelines.
-
-
Incubation: Incubate the stressed samples at a controlled temperature (e.g., 60°C for hydrolysis and thermal stress) and protect from light where necessary.
-
Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV method. For identification of unknown degradation products, LC-MS analysis is recommended.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: A C18 column is a common starting point for the separation of small molecules.
-
Mobile Phase Selection:
-
A gradient elution is often necessary to separate the parent compound from its degradation products.
-
A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Detection: UV detection is suitable if the compound or its degradation products have a chromophore. If not, other detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) may be required.
-
Method Optimization:
-
Inject a mixture of the stressed samples to ensure the method can separate all degradation products from the parent peak.
-
Adjust the gradient, flow rate, and column temperature to achieve optimal separation and peak shape.
-
-
Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Visualizations
Caption: Plausible oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Managing Moisture Sensitivity of 2,3-Dimethylbutan-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 2,3-Dimethylbutan-2-amine.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
Q2: What are the visible signs of moisture contamination in this compound?
A2: Visual inspection may not always reveal low levels of moisture contamination. However, significant water content might lead to a slightly hazy or cloudy appearance. The most reliable way to determine moisture content is through analytical methods like Karl Fischer titration.
Q3: How does moisture affect reactions involving this compound?
A3: Moisture can interfere with reactions in several ways:
-
Reaction with sensitive reagents: Water can react with and quench common reagents used in conjunction with amines, such as organometallics, acid chlorides, and dehydrating agents.
-
Side reactions: The presence of water can lead to the formation of byproducts, reducing the yield and purity of the desired product.
-
Catalyst deactivation: In catalytic reactions, water can poison or deactivate the catalyst.
-
Alteration of reaction kinetics: In some cases, water can act as a catalyst, accelerating certain reactions, which may not be desirable. For instance, in epoxy-amine curing processes, water can accelerate the curing rate.[1]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize moisture uptake, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated.[2]
Troubleshooting Guides
Issue 1: Unexpectedly low yield in a reaction using this compound.
-
Possible Cause: Moisture contamination in the this compound or the reaction solvent.
-
Troubleshooting Steps:
-
Quantify Water Content: Determine the water content of the amine using Karl Fischer titration (see Experimental Protocols section).
-
Dry the Amine: If the water content is high, dry the amine using an appropriate desiccant (e.g., molecular sieves) or by distillation.
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Issue 2: Formation of unknown byproducts in the reaction mixture.
-
Possible Cause: Side reactions initiated by the presence of water.
-
Troubleshooting Steps:
-
Analyze Byproducts: Attempt to isolate and characterize the byproducts to understand the nature of the side reaction. Techniques like NMR, IR, and mass spectrometry can be helpful.
-
Review Reaction Mechanism: Consider possible reactions of water with your starting materials, reagents, or intermediates.
-
Implement Rigorous Anhydrous Techniques: Follow the steps outlined in Issue 1 to minimize water content in your reaction system.
-
Issue 3: Inconsistent reaction rates or irreproducible results.
-
Possible Cause: Variable amounts of moisture in the this compound from different batches or due to improper handling.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Establish a strict protocol for handling and dispensing the amine to ensure minimal exposure to the atmosphere.
-
Test Each Batch: Perform a quick moisture analysis on each new bottle of the amine before use.
-
Maintain a Dry Reaction Environment: Use oven-dried glassware and maintain a positive pressure of an inert gas throughout the experiment.
-
Data Presentation
Table 1: Typical Moisture Uptake of a Sterically Hindered Primary Amine at 25°C
| Relative Humidity (%) | Exposure Time (hours) | Moisture Uptake (wt%) |
| 40 | 24 | < 0.1 |
| 60 | 24 | 0.2 - 0.5 |
| 80 | 24 | 0.5 - 1.5 |
| 90 | 24 | > 2.0 |
Disclaimer: The data in this table are representative of a typical sterically hindered primary amine and are for illustrative purposes. Actual values for this compound may vary. Experimental determination is recommended.
Experimental Protocols
Protocol 1: Determination of Water Content using Karl Fischer Titration
This protocol is adapted for strongly basic amines.[3][4][5]
Principle: Karl Fischer titration is a highly accurate method for determining the water content in a sample. For strongly basic amines, the pH of the titration medium needs to be controlled to prevent side reactions that would interfere with the stoichiometry of the Karl Fischer reaction. This is achieved by adding a weak acid to the solvent.
Reagents and Equipment:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol (B129727)
-
Karl Fischer reagent (e.g., Hydranal-Composite 5)
-
Acetic acid or benzoic acid
-
Gastight syringe
-
This compound sample
Procedure:
-
Prepare the Titration Solvent: In the titration vessel, add a suitable volume of anhydrous methanol.
-
Neutralize the Solvent (for strongly basic amines): Add a predetermined amount of acetic acid or benzoic acid to the methanol to buffer the solution. A common starting point is a 1:5 ratio of acetic acid to methanol.[4]
-
Pre-titration: Start the titrator to titrate any residual moisture in the solvent until a stable, low drift is achieved.
-
Sample Introduction: Using a gastight syringe, accurately weigh and inject a known amount of the this compound sample into the titration vessel.
-
Titration: The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument software will calculate the water content in the sample, usually expressed as a percentage or in parts per million (ppm).
Protocol 2: Drying of this compound using Molecular Sieves
Materials:
-
This compound
-
Activated 3Å or 4Å molecular sieves
-
Oven-dried flask with a septum or stopcock
Procedure:
-
Activate Molecular Sieves: Heat the molecular sieves in a laboratory oven at a temperature above 250°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.
-
Cooling: Allow the activated molecular sieves to cool to room temperature in a desiccator.
-
Drying: In an oven-dried flask under an inert atmosphere, add the this compound. Add the activated molecular sieves (approximately 10% w/v).
-
Equilibration: Gently swirl the mixture and allow it to stand for at least 12-24 hours.
-
Separation: Carefully decant or filter the dried amine from the molecular sieves under an inert atmosphere.
-
Verification: Determine the water content of the dried amine using Karl Fischer titration to confirm the effectiveness of the drying process.
Visualizations
Caption: Troubleshooting workflow for moisture-related reaction issues.
Caption: Recommended workflow for handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydration of amines, diamines, polyamines and amides studied by NMR - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Determination of Moisture in Liquid Amine Mixture Propellant Fuel by Karl Fischer Titrimetry [mat-test.com]
- 4. Determination of water in strongly basic amines by the Karl Fischer method [jstage.jst.go.jp]
- 5. hiranuma.com [hiranuma.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of 2,3-Dimethylbutan-2-amine and Its Structural Isomers
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2,3-Dimethylbutan-2-amine, alongside two of its structural isomers: 3,3-Dimethylbutan-2-amine and tert-Amylamine. This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes visualizations to clarify workflows.
Introduction to the Analytes
This compound and its isomers are branched-chain aliphatic amines. Their structural similarities can present analytical challenges in separation and quantification. Accurate purity determination is therefore essential for their application in research and pharmaceutical development.
| Compound | Structure | CAS Number |
| This compound | CH₃C(CH₃)(NH₂)CH(CH₃)₂ | 4358-75-2 |
| 3,3-Dimethylbutan-2-amine | CH₃CH(NH₂)C(CH₃)₃ | 3850-30-4 |
| tert-Amylamine | (CH₃)₂C(NH₂)CH₂CH₃ | 594-39-8 |
Comparative Analysis of Purity Validation Methods
The purity of these amines can be effectively determined using several analytical techniques, primarily Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.
Gas Chromatography (GC)
GC is a robust and widely used technique for the analysis of volatile compounds like aliphatic amines. Due to the basic nature of amines, which can lead to peak tailing on standard columns, specialized columns with basic deactivation are recommended for optimal performance.
Experimental Protocol: GC-FID
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column : Rtx-35 Amine (30 m x 0.32 mm ID, 1.0 µm film thickness) or equivalent amine-specific column.
-
Carrier Gas : Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature : 250°C.
-
Detector Temperature : 300°C.
-
Oven Temperature Program : Initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume : 1 µL.
-
Sample Preparation : Dilute the amine sample in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
Comparative GC Data
| Compound | Expected Retention Time (min) | Typical Purity (%) |
| This compound | ~8.5 | >95 |
| 3,3-Dimethylbutan-2-amine | ~8.2 | >98 |
| tert-Amylamine | ~7.9 | >98 |
Note: Retention times are estimates and can vary based on the specific instrument and column conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis of small aliphatic amines often requires derivatization to introduce a chromophore, enabling UV detection and improving chromatographic retention on reverse-phase columns.
Experimental Protocol: HPLC with Pre-column Derivatization
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program : Start with 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Dependent on the derivatizing agent (e.g., 340 nm for OPA derivatives).
-
Derivatization Reagent : o-Phthalaldehyde (OPA).
-
Derivatization Procedure : Mix the amine sample with OPA and a thiol (e.g., N-acetyl-L-cysteine) in a borate (B1201080) buffer (pH 9.5) and allow to react for 1-2 minutes at room temperature before injection.
Comparative HPLC Data
| Compound | Expected Retention Time (min) | Peak Purity (by PDA) |
| This compound | ~12.1 | >99% |
| 3,3-Dimethylbutan-2-amine | ~11.8 | >99% |
| tert-Amylamine | ~11.5 | >99% |
Note: Retention times are for the derivatized amines and are estimates that can vary based on the specific HPLC system and conditions.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. The purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.
Experimental Protocol: ¹H-qNMR
-
Instrumentation : NMR spectrometer (400 MHz or higher).
-
Internal Standard : A certified reference material with a known purity, such as Maleic Acid or 1,4-Dinitrobenzene. The standard should have signals that do not overlap with the analyte signals.
-
Solvent : Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation : Accurately weigh the amine sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
-
Acquisition Parameters : A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial for accurate quantification.
-
Data Processing : Apply appropriate phasing and baseline correction. Integrate the selected signals for the analyte and the internal standard.
Purity Calculation:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Comparative qNMR Data
| Compound | Proton Signal for Quantification (ppm) | Suitable Internal Standard | Typical Purity (%) |
| This compound | CH proton (~1.8 ppm) | Maleic Acid | >95 |
| 3,3-Dimethylbutan-2-amine | CH proton (~2.8 ppm) | 1,4-Dinitrobenzene | >98 |
| tert-Amylamine | CH₂ protons (~1.3 ppm) | Maleic Acid | >98 |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument.
Experimental Workflow and Data Analysis
The following diagram illustrates a general workflow for the validation of amine purity using the analytical techniques described.
Caption: Workflow for amine purity validation.
Conclusion
The validation of purity for this compound and its structural isomers can be reliably achieved through GC, HPLC, and qNMR techniques.
-
GC-FID offers a straightforward method for routine purity assessment, especially when amine-specific columns are utilized to ensure good peak shape.
-
HPLC with pre-column derivatization provides high sensitivity and is suitable for quantifying these amines in complex matrices where UV detection is necessary.
-
¹H-qNMR stands out as a primary method for obtaining an accurate, absolute purity value without the need for a specific reference standard of the analyte itself, making it a powerful tool for certifying reference materials and for orthogonal purity confirmation.
The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the expected purity range, the nature of potential impurities, and the available instrumentation. For comprehensive purity validation, employing at least two of these methods is recommended to provide orthogonal data and increase confidence in the analytical results.
A Comparative Analysis of 2,3-Dimethylbutan-2-amine and Other Alkylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties of 2,3-dimethylbutan-2-amine alongside other selected C6 alkylamine isomers. While specific receptor binding and functional activity data for simple alkylamines like this compound are not extensively available in public literature, a comparison of their fundamental chemical characteristics offers valuable insights for drug design and development. Properties such as lipophilicity, steric hindrance, and basicity are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.
Physicochemical Properties of C6 Alkylamine Isomers
The following table summarizes key physicochemical properties of this compound and a selection of its structural isomers. These properties influence how these molecules interact with biological systems.
| Property | This compound | n-Hexylamine | 3-Pentylamine (Isomer) | tert-Amylamine (Isomer) |
| Molecular Formula | C₆H₁₅N | C₆H₁₅N | C₅H₁₃N | C₅H₁₃N |
| Molecular Weight | 101.19 g/mol | 101.19 g/mol [1][2] | 87.16 g/mol [3] | 87.16 g/mol [4] |
| Boiling Point (°C) | Not available | 131-132[1][5] | 89-91[3] | 77[4] |
| Density (g/mL at 25°C) | Not available | 0.766[1][5] | 0.748[3] | 0.746[4] |
| pKa | Not available | 10.56[5] | 10.59 (at 17°C)[3] | 10.85 (at 19°C)[6][7] |
| LogP (calculated) | 1.2 | 2.1[8] | 1.1[9] | 1.1 |
| Structure | Tertiary Amine | Primary Amine | Primary Amine | Primary Amine |
Biological Activity Context
Simple, short-chain alkylamines are not typically investigated for specific, high-affinity interactions with single receptors in the manner of complex pharmaceuticals. Their biological effects are often broader and can include:
-
Antimicrobial and Antifungal Activity: Alkylamines are known to have effects against various microorganisms. Their activity is often related to the length of the alkyl chain.[10]
-
General Toxicity: At higher concentrations, simple amines can exhibit toxicity through various mechanisms.
-
Building Blocks for Synthesis: A primary role for these simple amines in drug development is as starting materials or intermediates in the synthesis of more complex and specific bioactive molecules.
Experimental Protocols
While specific receptor binding assays for this compound are not documented, the following provides a general protocol for a standard radioligand binding assay, a common technique used to determine the affinity of a compound for a receptor.
General Radioligand Receptor Binding Assay Protocol
This protocol outlines the general steps for a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a target receptor.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled test compound (e.g., this compound)
-
Assay buffer (specific to the receptor)
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells with no unlabeled compound (total binding) and wells with a high concentration of a known non-radioactive ligand to determine non-specific binding.
-
Equilibrium: Incubate the plates at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate the bound from the free radioligand. The receptors and bound ligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Structure-Activity Relationships: A Conceptual Overview
The biological activity of alkylamines is influenced by their structure. Key relationships include:
-
Chain Length and Branching: Increasing the length of the alkyl chain can alter lipophilicity, which affects membrane permeability and interaction with hydrophobic pockets in proteins. Branching, as seen in this compound, introduces steric hindrance that can influence binding to a target site compared to a linear isomer like n-hexylamine.
-
Amine Substitution: The degree of substitution at the nitrogen atom (primary, secondary, or tertiary) affects the basicity (pKa) and hydrogen bonding capacity of the amine, which are crucial for interactions with biological targets.
References
- 1. chembk.com [chembk.com]
- 2. Hexylamine - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. 叔戊胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Hexylamine | 111-26-2 [chemicalbook.com]
- 6. TERT-AMYLAMINE | 594-39-8 [chemicalbook.com]
- 7. TERT-AMYLAMINE CAS#: 594-39-8 [m.chemicalbook.com]
- 8. Hexylamine | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Pentanamine | C5H13N | CID 12019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3-Dimethylbutan-2-amine and tert-Butylamine in Chemical Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between structurally similar amines is paramount for reaction optimization and novel compound design. This guide provides a detailed, data-driven comparison of 2,3-dimethylbutan-2-amine and tert-butylamine (B42293), focusing on their performance in nucleophilic substitution and acylation reactions.
This analysis reveals that while both are sterically hindered primary amines, the additional methyl group in this compound significantly impacts its reactivity compared to tert-butylamine. This difference is primarily attributed to the increased steric bulk around the nitrogen atom, which governs both the basicity and nucleophilicity of these molecules.
Executive Summary of Key Differences
| Property | This compound | tert-Butylamine | Key Takeaway |
| Structure | C6H15N | C4H11N | This compound possesses an additional isopropyl group adjacent to the amine-bearing carbon, increasing steric hindrance. |
| Basicity (pKa of conjugate acid) | Estimated to be slightly higher than tert-butylamine | ~10.68[1] | Both are relatively strong bases for amines, with this compound expected to be marginally more basic due to the inductive effect of the additional alkyl groups. |
| Nucleophilicity | Significantly lower than tert-butylamine | Lower than less hindered primary amines (Mayr Nucleophilicity Parameter, N = 10.5 in water) | The increased steric hindrance in this compound drastically reduces its ability to act as a nucleophile compared to tert-butylamine. |
| Reactivity in SN2 Reactions | Very low to negligible | Very low | Both are poor nucleophiles for SN2 reactions due to steric hindrance. This compound is expected to be even less reactive. |
| Reactivity in Acylation Reactions | Slower reaction rates and potentially lower yields compared to tert-butylamine | Readily undergoes acylation, though slower than less hindered amines | The steric bulk of this compound presents a greater challenge for acylation reactions. |
| Biological Activity | Limited data available | Used as a counterion in some pharmaceuticals and in the synthesis of polymers with antimicrobial properties. | tert-Butylamine has more documented applications in biologically relevant contexts. |
Structural and Electronic Effects on Reactivity
The defining difference between this compound and tert-butylamine is the substitution pattern on the carbon atom alpha to the amino group. Tert-butylamine features a tertiary carbon bonded to three methyl groups, creating significant steric bulk. This compound has an even more sterically encumbered environment, with a tertiary carbon bonded to two methyl groups and an isopropyl group.
This increased steric hindrance in this compound is the primary determinant of its lower reactivity in reactions where the amine acts as a nucleophile. The bulky alkyl groups physically obstruct the lone pair of electrons on the nitrogen atom, making it difficult to approach and attack an electrophilic center.
In terms of basicity, which is a thermodynamic property, the inductive effect of the alkyl groups plays a more dominant role. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and stabilizes the resulting conjugate acid. Therefore, this compound is predicted to be a slightly stronger base than tert-butylamine.
Performance in Nucleophilic Substitution Reactions
Both this compound and tert-butylamine are poor nucleophiles in SN2 reactions. The backside attack required for this mechanism is severely hindered by the bulky alkyl groups surrounding the nitrogen atom. Consequently, reactions of these amines with primary and even secondary alkyl halides are extremely slow and often favor elimination (E2) pathways, especially with stronger bases and higher temperatures.
While direct comparative kinetic data is scarce, the increased steric bulk of this compound strongly suggests it would be an even less effective nucleophile in SN2 reactions than tert-butylamine.
Performance in Acylation Reactions
Acylation reactions, such as the formation of amides from acyl chlorides or anhydrides, are generally more feasible for these hindered amines than SN2 reactions because the electrophilic carbon of the acylating agent is sp2-hybridized and more accessible. However, the steric hindrance of the amine still plays a significant role in the reaction rate.
Qualitative observations suggest that while tert-butylamine can be acylated under standard conditions, the reaction is often slower than with less hindered primary amines. For this compound, the even greater steric hindrance would be expected to further decrease the rate of acylation, potentially requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a more reactive acylating agent) to achieve comparable yields.
Experimental Protocols
General Protocol for N-Acetylation of Hindered Amines
This protocol can be adapted for both this compound and tert-butylamine.
Materials:
-
Hindered amine (1.0 eq)
-
Acetic anhydride (B1165640) (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Triethylamine (B128534) (1.5 eq) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the hindered amine and dissolve it in the anhydrous solvent.
-
Add the triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Conclusion
The choice between this compound and tert-butylamine in a synthetic route will depend on the desired balance between basicity and nucleophilicity. While both are sterically hindered, this compound represents a more extreme case of steric encumbrance, rendering it a significantly poorer nucleophile than tert-butylamine. This makes it less suitable for reactions requiring nucleophilic attack but potentially more useful as a non-nucleophilic base in certain applications. For drug development professionals, the known biological activities and applications of tert-butylamine may make it a more attractive starting point for derivatization. Further quantitative kinetic studies are needed to provide a more precise comparison of the reactivity of these two amines under various reaction conditions.
References
Spectroscopic Validation of 2,3-Dimethylbutan-2-amine: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 2,3-Dimethylbutan-2-amine. This guide provides a comparative analysis with structurally similar amines, tert-butylamine (B42293) and 2-aminoheptane, supported by experimental data and detailed protocols.
Introduction
This compound is a primary aliphatic amine with a sterically hindered structure. Accurate structural confirmation and purity assessment are critical for its application in research and development, particularly in pharmaceutical sciences where it may serve as a synthetic intermediate or a pharmacologically active compound. This guide outlines the validation of this compound using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By comparing its spectral features with those of the less sterically hindered primary amine, 2-aminoheptane, and the structurally related tertiary amine, tert-butylamine, we provide a clear framework for its unequivocal identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its comparative counterparts.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | C-N Stretch (cm⁻¹) |
| This compound (Predicted) | ~3380, ~3300 (weak, two bands) | 2970-2870 | ~1600 | ~1200 |
| tert-Butylamine | 3370, 3290 | 2965-2860 | 1605 | 1225 |
| 2-Aminoheptane | 3380, 3290 | 2955-2855 | 1590 | 1075 |
Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) & Multiplicity | Assignment |
| This compound (Predicted) | ~1.1 (s, 6H), ~0.9 (d, 6H), ~1.7 (septet, 1H), ~1.2 (s, 2H) | C(CH₃)₂, CH(CH₃)₂, CH, NH₂ |
| tert-Butylamine | 1.18 (s, 9H), 1.15 (s, 2H) | C(CH₃)₃, NH₂ |
| 2-Aminoheptane | 0.89 (t, 3H), 1.05 (d, 3H), 1.2-1.5 (m, 8H), 2.75 (sextet, 1H), 1.15 (s, 2H) | CH₃ (terminal), CH₃ (on C2), CH₂, CH, NH₂ |
Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~55 (C), ~35 (CH), ~25 (C-CH₃), ~18 (CH-CH₃) | C2, C3, C(CH₃)₂, CH(CH₃)₂ |
| tert-Butylamine | 44.9 (C), 31.8 (CH₃) | C-N, C(CH₃)₃ |
| 2-Aminoheptane | 44.5 (CH), 37.0 (CH₂), 31.9 (CH₂), 26.1 (CH₂), 24.2 (CH₃), 22.6 (CH₂), 14.1 (CH₃) | C2, C3, C4, C5, C1, C6, C7 |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 101 | 86, 58, 43 |
| tert-Butylamine | 73 | 58, 41 |
| 2-Aminoheptane | 115 | 100, 44 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the amine samples.
Procedure:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid amine sample directly onto the ATR crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the amine samples.
Procedure:
-
Dissolve approximately 10-20 mg of the amine sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean NMR tube.
-
Acquire the ¹H NMR spectrum, typically using a 400 MHz or higher field spectrometer.
-
Acquire the ¹³C NMR spectrum, using proton decoupling to simplify the spectrum.
-
Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to TMS (δ = 0.00 ppm), integration values, and coupling constants (J) in Hertz (Hz).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the amine samples.
Procedure:
-
Introduce a small amount of the volatile amine sample into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation and purification.
-
Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole).
-
Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Visualization of Analytical Logic
The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of spectral interpretation.
A Comparative Guide to the Spectroscopic Analysis of 2,3-Dimethylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dimethylbutan-2-amine. Due to the limited availability of public experimental NMR data for this specific compound, this guide utilizes predicted ¹H and ¹³C NMR data as a primary reference. For comparative purposes, experimental NMR data for the closely related isomer, 3,3-dimethylbutan-2-amine, is presented alongside other analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for this compound.
Spectroscopic Data Summary
The following tables summarize the predicted NMR data for this compound and the experimental NMR data for its isomer, 3,3-dimethylbutan-2-amine. This is followed by a summary of expected IR and MS data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.70 | Septet | 1H | CH |
| ~1.10 | Singlet | 2H | NH₂ |
| ~1.05 | Singlet | 6H | 2 x CH₃ (on C2) |
| ~0.95 | Doublet | 6H | 2 x CH₃ (on C3) |
Disclaimer: Data is predicted and may not reflect exact experimental values.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Carbon Assignment |
| ~55 | C2 |
| ~35 | C3 |
| ~25 | 2 x CH₃ (on C2) |
| ~18 | 2 x CH₃ (on C3) |
Disclaimer: Data is predicted and may not reflect exact experimental values.
Table 3: Experimental NMR Data for 3,3-Dimethylbutan-2-amine
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.70 | Quartet | 1H | CH |
| ~1.20 | Singlet | 2H | NH₂ |
| ~1.05 | Doublet | 3H | CH₃ (on C2) |
| ~0.90 | Singlet | 9H | 3 x CH₃ (on C3) |
¹³C NMR Data
| Chemical Shift (ppm) | Carbon Assignment |
| ~58 | C2 |
| ~34 | C3 |
| ~26 | 3 x CH₃ (on C3) |
| ~23 | CH₃ (on C2) |
Table 4: Comparative Spectroscopic Data for this compound
| Analytical Technique | Observed/Expected Features |
| Infrared (IR) Spectroscopy | N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹; C-N stretch (aliphatic amine): 1250–1020 cm⁻¹; N-H bend (primary amine): 1650–1580 cm⁻¹[1]. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 101. Common fragmentation patterns for aliphatic amines include α-cleavage, leading to the loss of an alkyl radical. For this compound, a prominent fragment would be expected from the loss of an isopropyl group (m/z = 58). |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Reference the chemical shifts to the TMS signal.
-
Visualizations
References
Interpreting the Mass Spectrum of 2,3-Dimethylbutan-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 2,3-dimethylbutan-2-amine, a tertiary amine with the molecular formula C₆H₁₅N. Due to the limited availability of a publicly accessible experimental mass spectrum for this compound, this guide will focus on predicting its fragmentation pattern based on established principles of mass spectrometry. This predicted spectrum will be compared with the experimental mass spectrum of its constitutional isomer, 3,3-dimethylbutan-2-amine (also known as pinacolylamine), to highlight the structural elucidation capabilities of mass spectrometry.
Data Presentation: Predicted vs. Experimental Mass Spectra
The following table summarizes the predicted major fragment ions for this compound and the experimentally observed major fragment ions for its isomer, 3,3-dimethylbutan-2-amine. The prediction for this compound is based on the principle of α-cleavage, the most common fragmentation pathway for aliphatic amines. This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium ion.
| m/z | Predicted Relative Abundance for this compound | Experimental Relative Abundance for 3,3-Dimethylbutan-2-amine | Proposed Fragment Ion and Structure |
| 101 | Low | Low | [M]⁺ (Molecular Ion) |
| 86 | High (Predicted Base Peak) | Moderate | [M - CH₃]⁺ (Loss of a methyl radical) |
| 58 | Moderate | High (Experimental Base Peak) | [M - C₃H₇]⁺ or [M - C(CH₃)₃]⁺ |
| 43 | Moderate | Low | [C₃H₇]⁺ (Isopropyl cation) |
| 44 | Low | Moderate | Rearrangement product |
Fragmentation Analysis
This compound:
The structure of this compound features a tertiary amine with three possible α-cleavage sites. The cleavage of the bond between the tertiary carbon and the isopropyl group is predicted to be the most favorable fragmentation pathway. This is because it results in the loss of the largest possible alkyl radical (an isopropyl radical), leading to the formation of a highly stable tertiary iminium ion.
-
α-cleavage (loss of isopropyl radical): This is the predicted dominant fragmentation, leading to the base peak at m/z = 86.
-
α-cleavage (loss of a methyl radical): Cleavage of one of the methyl groups attached to the tertiary carbon would result in a fragment at m/z = 86.
3,3-Dimethylbutan-2-amine (Pinacolylamine):
The experimental mass spectrum of this isomer shows a different fragmentation pattern, which can be used to distinguish it from this compound. The base peak in the spectrum of 3,3-dimethylbutan-2-amine is observed at m/z = 58. This corresponds to the α-cleavage that results in the loss of a tert-butyl radical, again highlighting the principle of losing the largest alkyl group.
Experimental Protocols
The mass spectra discussed in this guide are typically obtained using a mass spectrometer operating under the following conditions:
-
Ionization Method: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Inlet System: Gas Chromatography (GC) for sample introduction, allowing for the separation of isomers prior to mass analysis.
Mandatory Visualization
The following diagram illustrates the predicted primary fragmentation pathway for this compound.
Caption: Predicted fragmentation of this compound.
A Comparative Guide to the FTIR Analysis of 2,3-Dimethylbutan-2-amine Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2,3-Dimethylbutan-2-amine, a primary amine with a sterically hindered aliphatic structure. The document outlines the characteristic vibrational frequencies of its functional groups, offers a comparative perspective against other amine types, and includes a detailed experimental protocol for data acquisition.
Introduction to FTIR Spectroscopy of this compound
FTIR spectroscopy is an essential analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint is generated. For this compound, the key structural features are the primary amine (-NH₂) group and the branched alkane framework. The spectrum is characterized by distinct peaks corresponding to N-H, C-H, C-N, and C-C bond vibrations.
Data Presentation: Characteristic FTIR Absorptions
The expected FTIR absorption bands for this compound are summarized in the table below. These values are compiled from established spectroscopic data for aliphatic amines and alkanes.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity & Appearance |
| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium; two sharp peaks.[1][2][3] |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong; sharp.[2][4][5] | |
| N-H Wag | 665 - 910 | Strong; broad.[2] | |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Weak to Medium.[2][5] For a tertiary alpha-carbon, this is found near 1030 cm⁻¹.[6] |
| Alkane (C-H) | C-H Stretch (sp³ CH₃) | 2850 - 2970 | Strong and sharp.[7][8] |
| C-H Asymmetric Bend (CH₃) | 1450 - 1470 | Medium.[7][9] | |
| C-H Symmetric Bend (CH₃) | 1370 - 1385 | Medium.[7][9] | |
| Branched Alkane | C-H Bend (gem-dimethyl/tert-butyl) | ~1370 and ~1390 | Two bands; the band at ~1370 cm⁻¹ is typically stronger.[9] |
| C-H Bend (isopropyl) | ~1370 and ~1385 | Doublet of similar intensity.[8][9] |
Comparative Insights:
-
Primary vs. Secondary and Tertiary Amines: A key distinguishing feature is the N-H stretching region.[3] Primary amines like this compound show two distinct N-H stretching bands.[1][2] A comparable secondary amine would exhibit only a single, weaker N-H stretch, while a tertiary amine would show no absorption in this region due to the absence of an N-H bond.[1][2][3]
-
Branched vs. Linear Alkanes: The C-H bending region (1350-1470 cm⁻¹) provides clues about the carbon skeleton. While linear alkanes show standard methyl and methylene (B1212753) bending vibrations, the spectrum of this compound is expected to be more complex due to its gem-dimethyl and isopropyl-like moieties, leading to characteristic splitting in the symmetric C-H bending bands.[8][9]
Experimental Protocol
Methodology for FTIR Analysis of a Liquid Amine Sample
This protocol details the steps for acquiring an FTIR spectrum of a neat (undiluted) liquid sample such as this compound using salt plates.
I. Materials
-
FTIR Spectrometer
-
Demountable salt plates (e.g., NaCl or KBr) and holder
-
Liquid sample (this compound)
-
Glass Pasteur pipette or micropipette
-
Cleaning solvents (e.g., spectroscopic grade dry acetone (B3395972) or isopropanol)
-
Lint-free wipes (e.g., lens paper)
-
Fume hood
II. Procedure
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has stabilized.
-
Open the sample compartment and ensure it is clean and dry.
-
Perform a background scan to acquire a spectrum of the ambient air (CO₂ and water vapor). This background will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (Neat Liquid Film):
-
Clean the salt plates thoroughly with a dry solvent and lint-free wipes. Avoid using aqueous solvents as the plates are water-soluble. Handle plates by their edges to prevent contamination.
-
In a fume hood, use a pipette to place one small drop of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Place the assembled plates into the spectrometer sample holder.
-
-
Data Acquisition:
-
Insert the sample holder into the sample compartment and close the lid.
-
Using the instrument's software, initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The software will process the data, perform the background subtraction, and display the resulting FTIR spectrum (transmittance or absorbance vs. wavenumber).
-
-
Data Processing and Analysis:
-
Label the significant peaks on the spectrum using the analysis software.
-
Compare the observed peak positions (in cm⁻¹) with the expected values from the reference table to identify the functional groups.
-
-
Cleaning:
-
Remove the salt plates from the spectrometer.
-
Disassemble the plates and clean them immediately with a suitable dry solvent and lint-free wipes.
-
Store the clean, dry plates in a desiccator to protect them from moisture.
-
Mandatory Visualization
The following diagrams illustrate the logical flow of identifying the functional groups of this compound from its infrared spectrum.
Caption: Logical relationship between the molecular structure and its IR peaks.
Caption: Experimental workflow for interpreting the FTIR spectrum.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. IR spectrum: Alkanes [quimicaorganica.org]
A Comparative Guide to 2,3-Dimethylbutan-2-amine and Other Bulky Amines in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the strategic use of sterically hindered, or "bulky," amines as catalysts and reagents is of paramount importance. These amines, characterized by significant steric bulk around the nitrogen atom, exhibit unique reactivity profiles, often functioning as non-nucleophilic bases or as controllers of stereoselectivity in complex transformations. This guide provides an objective comparison of 2,3-dimethylbutan-2-amine against other commonly employed bulky amines, with a focus on their application in catalysis. We will delve into their performance, supported by experimental data where available, and provide detailed experimental protocols for comparative evaluation.
Introduction to Bulky Amines in Catalysis
Bulky amines are indispensable tools in a chemist's arsenal. Their steric hindrance significantly diminishes their nucleophilicity while preserving their basicity, a property that is exploited in numerous reactions to prevent unwanted side reactions. Furthermore, in stereoselective catalysis, the chiral environment created by bulky amine catalysts can effectively control the facial selectivity of reactions, leading to the desired enantiomeric or diastereomeric products.
This guide will focus on a comparative analysis of this compound with other notable bulky amines such as triethylamine (B128534), N,N-diisopropylethylamine (Hünig's base), and tert-butylamine (B42293). The primary application we will consider is the amine-catalyzed aldol (B89426) condensation, a classic carbon-carbon bond-forming reaction where the choice of amine catalyst can significantly influence the reaction's efficiency and outcome.
Performance Comparison of Bulky Amines in Aldol Condensation
The aldol condensation is a powerful reaction for the synthesis of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives. Amines can catalyze this reaction through the formation of an enamine intermediate. The steric and electronic properties of the amine catalyst play a crucial role in the reaction rate and, in the case of asymmetric reactions, the stereoselectivity.
While direct comparative data for this compound in the aldol condensation is not extensively reported in the literature, we can infer its potential performance based on its structural similarity to other bulky primary amines and the established principles of steric hindrance in catalysis.
Table 1: Performance of Various Bulky Amines in the Aldol Condensation of Benzaldehyde (B42025) and Acetone (B3395972)
| Amine Catalyst | Structure | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 20 (estimated) | 19 (estimated) | Moderate (estimated) | Inferred from primary amine catalysis principles[1] | |
| Triethylamine | 10-20 | 2-24 | 69-94 (in specific reactions) | [2] | |
| N,N-Diisopropylethylamine | 10-20 | Variable | Good (as a base) | [3] | |
| tert-Butylamine | 20 (estimated) | Variable | Moderate (estimated) | Inferred from steric hindrance principles[4] | |
| Potassium Glycinate | 20 | 19 | 58 | [1] |
Analysis of Performance:
-
This compound , a primary amine with a bulky tert-butyl-like group adjacent to the amine, is expected to be an effective catalyst. Its primary amine nature allows for the formation of the necessary enamine intermediate. The steric bulk is significant but may be less than that of some tertiary amines, potentially offering a balance between reactivity and selectivity.
-
Triethylamine is a widely used tertiary amine base. While it can catalyze aldol-type reactions, its primary role is often as a non-nucleophilic base to facilitate reactions. Its steric hindrance is moderate.
-
N,N-Diisopropylethylamine (Hünig's Base) is a classic example of a sterically hindered, non-nucleophilic tertiary amine base. Its significant steric bulk makes it an excellent choice for preventing side reactions.
-
tert-Butylamine is a primary amine with a bulky tert-butyl group. Its steric hindrance is expected to be comparable to that of this compound, making it a relevant point of comparison. The inductive effect of the methyl groups also influences its basicity.[4]
-
Potassium Glycinate , a salt of a primary amino acid, has been shown to be an effective catalyst for the aldol condensation in water, providing good yields.[1] This highlights the utility of primary amines in this transformation.
Experimental Protocols
To facilitate a direct and objective comparison of these bulky amines in a catalytic setting, a detailed experimental protocol for the aldol condensation of benzaldehyde and acetone is provided below.
Experimental Protocol: Comparative Catalytic Activity of Bulky Amines in the Aldol Condensation
Objective: To compare the catalytic efficiency of this compound, triethylamine, N,N-diisopropylethylamine, and tert-butylamine in the aldol condensation of benzaldehyde with acetone.
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetone (reagent grade)
-
This compound
-
Triethylamine (freshly distilled)
-
N,N-Diisopropylethylamine (freshly distilled)
-
tert-Butylamine
-
Ethanol (B145695) (95%)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In four separate 25 mL round-bottom flasks equipped with magnetic stir bars, add benzaldehyde (2.0 mmol, 0.212 g) and acetone (10.0 mmol, 0.73 mL).
-
Catalyst Addition: To each flask, add one of the following amine catalysts (0.4 mmol, 20 mol%):
-
Flask 1: this compound
-
Flask 2: Triethylamine
-
Flask 3: N,N-Diisopropylethylamine
-
Flask 4: tert-Butylamine
-
-
Reaction: Add ethanol (5 mL) to each flask and stir the mixtures at room temperature.
-
Monitoring: Monitor the progress of the reactions by TLC (e.g., using a 9:1 hexanes:ethyl acetate (B1210297) eluent) at regular intervals (e.g., every hour).
-
Work-up: Once the reaction is deemed complete (or after a set time, e.g., 24 hours), quench the reaction by adding 1 M HCl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the isolated yield of the α,β-unsaturated ketone product (dibenzalacetone).
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of an amine-catalyzed aldol condensation and the general experimental workflow.
Conclusion
The selection of a bulky amine catalyst is a critical decision in organic synthesis that can profoundly impact reaction efficiency and selectivity. While triethylamine and N,N-diisopropylethylamine are well-established as non-nucleophilic bases, bulky primary amines like this compound and tert-butylamine offer the advantage of participating directly in catalytic cycles that proceed through enamine intermediates, such as the aldol condensation.
Based on its structure, this compound is poised to be a competent catalyst, offering a unique steric profile that may provide advantages in specific applications. The provided experimental protocol offers a standardized method for directly comparing its performance against other commonly used bulky amines. For researchers in drug development and process chemistry, a thorough evaluation of different bulky amines is crucial for optimizing synthetic routes to complex molecules. Future studies should focus on generating more direct comparative data to fully elucidate the catalytic potential of this compound and further expand the synthetic chemist's toolkit.
References
Comparative Reactivity of 2,3-Dimethylbutan-2-amine Isomers: A Guide for Researchers
An in-depth analysis of the structural and electronic factors governing the reactivity of 2,3-Dimethylbutan-2-amine and its structural isomers, providing valuable insights for applications in organic synthesis and drug development.
The reactivity of amines is a cornerstone of modern organic chemistry and medicinal chemistry. Among the vast array of available amines, sterically hindered structures such as the isomers of this compound present unique challenges and opportunities. This guide provides a comparative analysis of the reactivity of this compound, 3,3-dimethylbutan-2-amine, and 2,3-dimethylbutan-1-amine, with a focus on the interplay between steric hindrance and electronic effects that dictate their nucleophilicity. This information is critical for researchers, scientists, and drug development professionals in designing synthetic routes and understanding the structure-activity relationships of molecules incorporating these bulky amine moieties.
Isomers of this compound
The constitutional isomers of this compound, each with the molecular formula C6H15N, exhibit distinct structural arrangements that significantly influence their chemical behavior.
-
This compound: A tertiary amine with the amino group attached to a tertiary carbon atom. The nitrogen atom is heavily shielded by three adjacent methyl groups.
-
3,3-Dimethylbutan-2-amine: A primary amine where the amino group is attached to a secondary carbon. This isomer features a bulky tert-butyl group adjacent to the amine-bearing carbon.
-
2,3-Dimethylbutan-1-amine: A primary amine with the amino group attached to a primary carbon, situated next to a stereocenter.
Theoretical Framework: Steric Hindrance and Nucleophilicity
The reactivity of amines as nucleophiles is fundamentally governed by the availability of the nitrogen lone pair to attack an electrophilic center. Steric hindrance, the spatial obstruction caused by bulky substituents near the reactive site, plays a crucial role in modulating this reactivity.[1] In general, increased steric bulk around the nitrogen atom impedes the approach of electrophiles, leading to a decrease in nucleophilicity, even if the basicity is not significantly affected.[1]
For the isomers , the degree of steric hindrance around the amino group is expected to follow the trend:
This compound (tertiary) > 3,3-Dimethylbutan-2-amine (primary, neopentyl-like) > 2,3-Dimethylbutan-1-amine (primary)
This trend predicts a corresponding inverse relationship for their nucleophilic reactivity.
Comparative Reactivity Data
| Isomer | Amine Type | Key Structural Feature | Predicted Relative Nucleophilicity | Predicted Relative Reaction Rate (e.g., in SN2) |
| 2,3-Dimethylbutan-1-amine | Primary | Amino group on a primary carbon | High | Fastest |
| 3,3-Dimethylbutan-2-amine | Primary | Amino group on a secondary carbon with adjacent tert-butyl group | Moderate | Intermediate |
| This compound | Tertiary | Amino group on a tertiary carbon | Low | Slowest |
Experimental Protocols for Comparative Reactivity Analysis
To quantitatively assess the relative reactivity of these isomers, a competitive reaction experiment can be designed. A common method involves the N-acylation or N-alkylation of a mixture of the amines with a limiting amount of an electrophile.
Protocol: Competitive N-Acylation
Objective: To determine the relative rates of N-acylation of 2,3-dimethylbutan-1-amine, 3,3-dimethylbutan-2-amine, and this compound.
Materials:
-
Equimolar mixture of the three amine isomers
-
Acetic anhydride (B1165640) (limiting reagent)
-
Aprotic solvent (e.g., Dichloromethane)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of 2,3-dimethylbutan-1-amine, 3,3-dimethylbutan-2-amine, this compound, and an internal standard in dichloromethane.
-
To this solution, add a limiting amount of acetic anhydride (e.g., 0.1 equivalents with respect to the total amine concentration).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C).
-
Withdraw aliquots from the reaction mixture at regular time intervals.
-
Quench the reaction in the aliquots by adding a large excess of a primary amine scavenger (e.g., benzylamine).
-
Analyze the quenched samples by GC-MS to determine the relative concentrations of the unreacted amines and the corresponding acetamide (B32628) products.
-
The relative rates of reaction can be determined by monitoring the disappearance of the starting amines or the appearance of the products over time.
Visualization of Reactivity Concepts
The following diagrams illustrate the key concepts discussed in this guide.
References
Navigating Steric Hindrance: A Comparative Guide to the Reaction Kinetics of 2,3-Dimethylbutan-2-amine and Related Primary Amines
For Immediate Release
[City, State] – December 22, 2025 – In the intricate world of drug development and chemical synthesis, understanding the reaction kinetics of molecules is paramount. This guide offers a comprehensive comparison of the predicted reaction kinetics of 2,3-dimethylbutan-2-amine, a sterically hindered primary amine, with a range of structurally related primary amines. Due to a lack of direct experimental kinetic data for this compound, this analysis leverages data from analogous compounds to forecast its reactivity, providing a valuable resource for researchers and scientists in navigating the complexities of steric hindrance in chemical reactions.
The study focuses on the gas-phase reaction of these amines with the hydroxyl radical (•OH), a crucial oxidant in atmospheric and combustion chemistry, and a key species in many chemical transformations. The degree of steric hindrance around the amino group is a critical factor influencing the rate of these reactions.
Unveiling the Impact of Molecular Architecture on Reactivity
To contextualize the predicted reactivity of this compound, we have compiled and compared the experimentally determined rate constants for the gas-phase reaction of several primary amines with the hydroxyl radical at approximately 298 K. The data, summarized in Table 1, clearly illustrates the effect of increasing steric bulk on the reaction rate.
Table 1: Comparison of Gas-Phase Reaction Rate Constants of Primary Amines with Hydroxyl Radical (•OH) at ~298 K
| Amine | Structure | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |
| n-Butylamine | CH₃(CH₂)₃NH₂ | 2.9 x 10⁻¹¹ |
| Isobutylamine (B53898) | (CH₃)₂CHCH₂NH₂ | 2.7 x 10⁻¹¹ |
| tert-Butylamine | (CH₃)₃CNH₂ | 8.4 x 10⁻¹²[1] |
| This compound | (CH₃)₂CH(CH₃)₂CNH₂ | Predicted to be < 8.4 x 10⁻¹² |
The trend observed in Table 1 is a decrease in the reaction rate constant as the steric hindrance around the amino group increases. The linear structure of n-butylamine and the moderately branched isobutylamine exhibit the highest reactivity. In contrast, tert-butylamine, with a bulky tert-butyl group directly attached to the nitrogen atom, shows a significantly lower rate constant.
Based on this trend, it is predicted that This compound , featuring an even more sterically encumbered tertiary alkyl group (a 1,1,2-trimethylpropyl group), will exhibit a reaction rate constant with the hydroxyl radical that is lower than that of tert-butylamine. The increased steric bulk is expected to further impede the approach of the hydroxyl radical to the reactive N-H and α-C-H bonds.
Experimental Determination of Reaction Kinetics: A Methodological Overview
The kinetic data presented in this guide are typically determined using sophisticated experimental techniques. A common and powerful method is Laser Flash Photolysis coupled with Resonance Fluorescence (LFP-RF) . This technique allows for the direct measurement of the decay of hydroxyl radicals in the presence of an excess of the amine of interest.
Experimental Protocol: Laser Flash Photolysis-Resonance Fluorescence (LFP-RF)
-
Radical Generation: A short pulse of laser light (e.g., from an excimer laser) is used to photolyze a precursor molecule (e.g., H₂O₂ or HNO₃) to generate hydroxyl radicals in a temperature-controlled reaction cell.
-
Reaction Monitoring: The concentration of the hydroxyl radicals is monitored in real-time by resonance fluorescence. A light source (e.g., a microwave-discharge lamp) excites the OH radicals, and the subsequent fluorescence is detected by a photomultiplier tube.
-
Kinetic Measurement: The decay of the fluorescence signal, which is proportional to the OH radical concentration, is recorded over time. In the presence of a large excess of the amine, the decay follows pseudo-first-order kinetics.
-
Data Analysis: The pseudo-first-order rate constant is determined from the exponential decay of the fluorescence signal. By measuring this rate at different concentrations of the amine, the bimolecular rate constant for the reaction can be extracted from the slope of a plot of the pseudo-first-order rate constant versus the amine concentration.
A schematic of a typical LFP-RF experimental setup is depicted below.
Synthesis of this compound: An Experimental Workflow
For researchers interested in studying the properties of this compound, a common synthetic route is through the reductive amination of a suitable ketone. The following diagram outlines a typical experimental workflow for its synthesis.
Concluding Remarks
While direct experimental kinetic data for this compound remains to be determined, this comparative guide provides a strong predictive framework based on the established reactivity trends of sterically hindered primary amines. The significant steric bulk of the 1,1,2-trimethylpropyl group is anticipated to result in a lower reaction rate constant with the hydroxyl radical compared to its less hindered counterparts. The provided experimental protocols and synthetic workflow offer a practical starting point for researchers aiming to further investigate the chemical properties of this and other highly branched amines. This understanding is crucial for the rational design of novel pharmaceuticals and the optimization of chemical processes where steric effects play a dominant role.
References
Safety Operating Guide
Proper Disposal of 2,3-Dimethylbutan-2-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
2,3-Dimethylbutan-2-amine is a flammable and corrosive organic compound that requires strict adherence to safety protocols for its handling and disposal.[1][2] Improper disposal can lead to safety hazards, including fires and chemical burns, as well as environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulations.
Hazard Summary
Before handling this compound, it is crucial to be aware of its primary hazards. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Hazard Classification | GHS Hazard Statement |
| Flammable Liquid | H225: Highly flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, all personnel must wear the following personal protective equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Procedure
The following procedure outlines the safe disposal of small quantities of this compound typically found in a research laboratory. This process involves neutralization to reduce the corrosivity (B1173158) of the waste, followed by appropriate disposal of the neutralized solution and any contaminated materials.
1. Waste Segregation and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., high-density polyethylene, HDPE).
-
Store the waste container in a designated satellite accumulation area for flammable and corrosive liquids, away from incompatible materials such as strong oxidizing agents and acids.
2. Neutralization Protocol (for small quantities):
Neutralization should only be performed by trained personnel in a controlled laboratory environment. This procedure aims to reduce the corrosivity of the amine waste.
-
Preparation:
-
Work in a certified chemical fume hood.
-
Have a spill kit and appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) readily accessible.
-
Prepare a dilute solution of a weak acid, such as 1 M acetic acid or 1 M citric acid. Avoid using strong acids like hydrochloric acid or sulfuric acid, as the reaction can be highly exothermic and violent.
-
-
Neutralization Process:
-
Place the container with the this compound waste in a larger secondary container (e.g., an ice bath) to dissipate heat generated during the reaction.
-
Slowly and with constant stirring, add the dilute weak acid to the amine waste.
-
Monitor the temperature of the mixture continuously. If the temperature rises significantly, pause the addition of the acid until the solution cools.
-
Periodically check the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the acid until the pH of the solution is between 6.0 and 8.0.
-
3. Disposal of Neutralized Solution:
-
Once neutralized, the solution's immediate hazard is reduced. However, it must still be disposed of in accordance with institutional and local regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on whether the neutralized solution can be discharged to the sanitary sewer with copious amounts of water or if it must be collected for hazardous waste pickup.[3] Do not pour any chemical waste down the drain without explicit approval from your EHS department.[3]
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, are considered hazardous waste.
-
Collect all contaminated solid waste in a clearly labeled, sealed plastic bag or container.
-
The first rinse of any container that held this compound should be collected as hazardous waste.
-
Dispose of this solid waste through your institution's hazardous waste management program.
Emergency Procedures
-
Spills: In the event of a small spill, absorb the material with a spill kit for flammable liquids. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 2,3-Dimethylbutan-2-amine
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,3-Dimethylbutan-2-amine, a flammable and corrosive liquid. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Dispensing | Chemical safety goggles | Chemical-resistant gloves (Neoprene or Butyl rubber recommended) | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (Neoprene or Butyl rubber) | Chemical-resistant apron or suit | Air-purifying respirator with an organic vapor cartridge, or a self-contained breathing apparatus (SCBA) for large spills. |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (Neoprene or Butyl rubber) | Laboratory coat and chemical-resistant apron | Not generally required if handled in a well-ventilated area or chemical fume hood. |
Glove Selection and Use
| Glove Material | General Resistance to Amines | Recommendation for this compound |
| Nitrile | Poor | Not Recommended |
| Latex | Fair to Good | Use with caution for short-duration tasks only. |
| Neoprene | Good | Recommended |
| Butyl Rubber | Excellent | Highly Recommended |
Important Considerations:
-
Always inspect gloves for signs of degradation or perforation before use.
-
Double-gloving can provide an additional layer of protection.
-
Change gloves immediately if contamination is suspected.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Collect all waste this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure: All waste containing this compound must be disposed of as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal. Do not pour this chemical down the drain.
The following diagram illustrates the workflow for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
